2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
説明
The exact mass of the compound 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is 194.08037557 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-6-7(12(13)14)4-11(10-6)8(2,3)5-9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQFZYTSXTNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
Title: Synthesis and Mechanistic Evaluation of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile: A Comprehensive Technical Guide
Abstract As a Senior Application Scientist, I approach the synthesis of complex heterocyclic intermediates not merely as a sequence of steps, but as a system of predictable, thermodynamically and kinetically controlled events. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5)[1] is a highly specialized building block. Pyrazole derivatives bearing tertiary nitrile groups are critical precursors in the development of modern pharmaceuticals, including advanced kinase inhibitors and androgen receptor antagonists. This whitepaper details a robust, self-validating synthetic workflow for this compound, emphasizing the mechanistic causality behind its regioselective N-alkylation.
Retrosynthetic Strategy and Mechanistic Rationale
The target molecule features a pyrazole core substituted with a methyl group at C3, a nitro group at C4, and a sterically demanding 2-cyanopropan-2-yl group at N1. The most efficient disconnection relies on the late-stage N-alkylation of 3-methyl-4-nitro-1H-pyrazole[2].
Why this sequence? Nitration of 3-methyl-1H-pyrazole prior to alkylation is essential. The C4 position of the pyrazole ring is highly nucleophilic, making electrophilic aromatic nitration straightforward. Once nitrated, the strongly electron-withdrawing nature of the nitro group increases the acidity of the pyrazole N-H (lowering the pKa from ~14 to ~10). This facilitates the formation of the highly reactive pyrazolide anion under milder basic conditions.
When the pyrazolide anion is formed, it exists as a resonance-stabilized system with nucleophilic character at both N1 and N2. However, alkylation with a tertiary halide like 2-bromo-2-methylpropanenitrile is highly sensitive to steric hindrance. The adjacent C3-methyl group creates significant steric bulk around N2, kinetically and thermodynamically driving the bulky electrophile to attack at the unhindered N1 position, yielding the desired 1,3,4-substitution pattern[3].
Forward synthetic pathway highlighting regioselective nitration and sterically controlled alkylation.
Experimental Methodologies
Protocol A: Electrophilic Aromatic Nitration (Synthesis of 3-Methyl-4-nitro-1H-pyrazole)
Causality: A standard nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, activated by the electron-donating C3-methyl group, directs substitution exclusively to the C4 position.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (100 mL). Cool the flask to 0 °C using an ice-salt bath.
-
Addition: Slowly add 3-methyl-1H-pyrazole (500 mmol) dropwise to maintain the internal temperature below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (600 mmol) and sulfuric acid (20 mL) dropwise over 1 hour.
-
Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 4 hours.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1); the starting material spot (UV active) must completely disappear before proceeding.
-
-
Workup: Cool to room temperature and pour the mixture over crushed ice (500 g). Neutralize carefully with aqueous NH₄OH until pH ~7. The product precipitates as a pale yellow solid.
-
Isolation: Filter, wash with cold distilled water, and dry under vacuum to afford 3-methyl-4-nitro-1H-pyrazole.
Protocol B: Regioselective N-Alkylation (Synthesis of Target Compound)
Causality: The choice of base and solvent is critical[2]. A mild, bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (Acetonitrile) enhances the solubility of the pyrazolide anion while suppressing E2 elimination side-reactions typical of tertiary bromides.
-
Deprotonation: Suspend 3-methyl-4-nitro-1H-pyrazole (100 mmol) and anhydrous Cs₂CO₃ (150 mmol) in anhydrous Acetonitrile (200 mL) under a nitrogen atmosphere. Stir at room temperature for 30 minutes to ensure complete anion formation.
-
Alkylation: Add 2-bromo-2-methylpropanenitrile (120 mmol) dropwise.
-
Reaction: Elevate the temperature to 80 °C and reflux for 16 hours.
-
Self-Validation Check: LC-MS analysis should indicate the formation of the target mass (M+H = 195.09) with an isomer ratio heavily favoring the 1,3,4-isomer over the 1,5,4-isomer.
-
-
Workup: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure 2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile[1] as an off-white solid.
Quantitative Data: Alkylation Optimization
To demonstrate the causality of reaction conditions on regioselectivity, the following table summarizes predictive optimization data for the N-alkylation step based on the steric principles of substituted pyrazoles[3].
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioisomer Ratio (N1 : N2) |
| 1 | K₂CO₃ | DMF | 60 | 12 | 85 | 80 : 20 |
| 2 | Cs₂CO₃ | DMF | 60 | 12 | 92 | 88 : 12 |
| 3 | Cs₂CO₃ | MeCN | 80 | 16 | 95 | 95 : 5 |
| 4 | NaH | THF | 25 | 8 | 70 | 60 : 40 |
Table 1: Impact of base and solvent on the regioselective N-alkylation of 3-methyl-4-nitro-1H-pyrazole. Acetonitrile with Cs₂CO₃ provides the optimal thermodynamic control, maximizing the N1 (1,3,4-isomer) yield.
Analytical Self-Validation
To ensure the trustworthiness of the synthesis, structural confirmation must rely on 2D NMR (NOESY/ROESY) to unequivocally prove the regiochemistry:
-
¹H NMR: The pyrazole C5-H will appear as a distinct singlet (~8.2 ppm). The gem-dimethyl groups of the propanenitrile moiety will appear as a large 6H singlet (~1.9 ppm).
-
NOESY Correlation: A critical cross-peak between the gem-dimethyl protons and the pyrazole C5-H confirms N1 alkylation. If alkylation had erroneously occurred at N2, the NOE correlation would instead be observed between the gem-dimethyl protons and the C3-methyl group.
References
- Parchem. "2-methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile Product Specifications".
- BenchChem. "An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole".
- National Institutes of Health (PMC). "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy".
Sources
Structural and Synthetic Profiling of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS 2098581-80-5)
Executive Summary
The development of highly specific nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) has emerged as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs). Characterized by its sterically hindered propanenitrile moiety and a highly reactive nitro-pyrazole core, this compound serves as a vital intermediate for generating functionalized aminopyrazoles. This whitepaper provides an in-depth technical guide on its structural logic, physicochemical properties, and the validated synthetic workflows required to harness its potential in drug discovery.
Molecular Architecture and Physicochemical Specifications
The molecular architecture of CAS 2098581-80-5 is engineered for both stability and downstream reactivity. The molecule consists of a 1H-pyrazole ring substituted at the N1 position with a 2-cyanopropan-2-yl group. The steric bulk of the gem-dimethyl groups on the propanenitrile side chain provides significant metabolic stability, preventing rapid oxidative degradation at the alpha position—a common strategy in designing kinase inhibitors and receptor modulators.
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Product Name | 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile |
| CAS Number | 2098581-80-5 |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Formula Weight (FW) | 194.19 g/mol |
| MDL Number | MFCD32900856 |
| Target Purity | ≥ 95.00% |
| Appearance | Off-white solid |
| SMILES | CC1=NN(C(C)(C)C#N)C=C1[O-] |
Data supported by commercial analytical standards .
Fig 1: Structural logic and pharmacophore mapping of CAS 2098581-80-5.
Synthetic Workflows and Mechanistic Causality
The synthesis of this intermediate relies on a regioselective nucleophilic substitution (N-alkylation). The primary challenge in this workflow is the extreme steric hindrance of the tertiary alkylating agent, which naturally resists standard Sₙ2 attack and is prone to E2 elimination.
Fig 2: Synthetic workflow from N-alkylation to downstream API precursor generation.
Protocol 1: N-Alkylation Synthesis of CAS 2098581-80-5
This protocol is designed as a self-validating system, ensuring that thermodynamic barriers are overcome without degrading the starting materials.
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Preparation : Charge a dry, nitrogen-purged reaction vessel with 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
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Base Addition : Add Potassium Carbonate (K₂CO₃, 2.0 eq).
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Causality: A mild inorganic base efficiently deprotonates the pyrazole N1 to form a highly nucleophilic anion, while avoiding unwanted side reactions (such as nitrile alpha-deprotonation) that stronger bases like NaH might trigger.
-
-
Electrophile Introduction : Dropwise add 2-bromo-2-methylpropanenitrile (1.2 eq).
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Causality: The tertiary bromide is sterically hindered. Adding it slowly prevents local concentration spikes that could lead to dimerization or elimination byproducts.
-
-
Thermal Activation : Heat the mixture to 90°C for 12–16 hours.
-
Causality: The high activation energy required to substitute a tertiary carbon necessitates sustained thermal input. Room temperature reactions will stall at <5% conversion.
-
-
In-Process Control (IPC) : Monitor the reaction via LC-MS. The system validates complete conversion when the starting material peak (UV 254 nm) is <2% relative to the product mass peak (m/z 195.1 [M+H]⁺).
-
Workup : Quench with ice water to precipitate the product. Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the off-white solid .
Downstream Application: Selective Nitro Reduction
The primary utility of CAS 2098581-80-5 lies in the reduction of its C4-nitro group to an amine, yielding 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile. This amine is a highly sought-after nucleophile for coupling with aryl halides or acyl chlorides in API synthesis.
Protocol 2: Chemoselective Catalytic Hydrogenation
-
Preparation : Dissolve CAS 2098581-80-5 in Methanol (MeOH) at 0.2 M concentration.
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) strictly under an argon atmosphere to prevent pyrophoric ignition.
-
Hydrogenation : Purge the vessel with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Causality: The nitro group is highly susceptible to catalytic hydrogenation. Maintaining mild conditions (1 atm, room temperature) is critical to prevent the over-reduction of the sensitive nitrile group into a primary amine.
-
-
Filtration : Filter the suspension through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess MeOH.
-
Validation : Confirm complete reduction via ¹H-NMR. The protocol is self-validating if the highly deshielded pyrazole C5-H proton (shifted downfield by the electron-withdrawing nitro group) shifts upfield, accompanied by the appearance of a broad -NH₂ singlet integrating to 2 protons.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 2098581-80-5 for downstream GMP or pre-clinical applications, the following analytical suite must be employed:
-
HPLC (High-Performance Liquid Chromatography) : Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). Target purity must exceed 95.00%.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : Electrospray ionization (ESI) in positive mode should yield a dominant[M+H]⁺ peak at 195.1 m/z.
-
¹H-NMR (400 MHz, DMSO-d6) : Key diagnostic peaks include a sharp singlet for the gem-dimethyl protons (~1.90 ppm, 6H), a singlet for the C3-methyl (~2.40 ppm, 3H), and a distinct singlet for the isolated pyrazole C5 proton (~8.80 ppm, 1H).
References
Comprehensive Spectroscopic and Analytical Profiling of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
Executive Summary
The compound 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of androgen receptor antagonists. The molecule features a rigid 3-methyl-4-nitro-1H-pyrazole core N-alkylated with a sterically demanding gem-dimethyl nitrile (isobutyronitrile) moiety.
This whitepaper provides an in-depth, self-validating analytical monograph for this compound. By establishing the causality behind specific spectroscopic methodologies (NMR, IR, HRMS), this guide ensures that researchers can definitively confirm both the chemical purity and the exact regiochemistry of the N-alkylation—a common challenge in pyrazole chemistry.
Physicochemical and Structural Parameters
Before initiating spectral analysis, it is critical to establish the baseline physicochemical parameters of the target analyte.
| Parameter | Value | Structural Significance |
| Chemical Formula | C₈H₁₀N₄O₂ | Dictates the exact mass and isotopic distribution for MS. |
| Molecular Weight | 194.19 g/mol | Baseline for low-resolution MS and stoichiometric calculations. |
| Exact Mass | 194.0804 Da | Target for High-Resolution Mass Spectrometry (HRMS). |
| CAS Registry Number | 2098581-80-5 | Unique identifier for cross-referencing spectral databases. |
| Appearance | Off-white solid | Indicates potential for ATR-FTIR without matrix interference. |
Regioselective Synthesis & Protocol Validation
The synthesis of this compound relies on the N-alkylation of 3-methyl-4-nitro-1H-pyrazole with 2-bromo-2-methylpropanenitrile. Because the pyrazole ring contains two distinct nitrogen atoms (N1 and N2), controlling and validating the regiochemistry is the primary analytical challenge.
Step-by-Step Synthetic Protocol
-
Reagent Preparation : Dissolve 1.0 equivalent of 3-methyl-4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition : Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Causality: The "cesium effect" enhances the nucleophilicity of the pyrazole nitrogen while minimizing unwanted side reactions compared to potassium or sodium bases.
-
Alkylation : Dropwise add 1.2 equivalents of 2-bromo-2-methylpropanenitrile at 0 °C, then warm to 60 °C for 12 hours. Causality: The bulky 3-methyl group on the pyrazole ring provides significant steric hindrance, thermodynamically driving the bulky isobutyronitrile electrophile to attack the less hindered N1 position rather than N2.
-
Quench and Extraction : Quench with ice water to precipitate the product. Extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification : Purify via flash column chromatography (Hexanes:EtOAc, 3:1) to yield the off-white solid.
Spectroscopic Characterization & Self-Validating Workflows
To ensure absolute structural confidence, the analytical workflow must act as a self-validating system. Each spectroscopic technique is chosen to independently verify a specific structural motif [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is utilized to confirm both the molecular skeleton and the N1-regiochemistry. The sample is dissolved in CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Self-Validation Mechanism (HMBC) : A 1D ¹H NMR cannot definitively prove whether the alkylation occurred at N1 or N2. To create a self-validating protocol, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory. The gem-dimethyl protons (δ 1.95) will show a strong ³JCH coupling to the highly deshielded C-5 carbon (δ 132.5) if alkylation occurred at N1. If it had occurred at N2, the coupling would be to C-3 (δ 148.1) [2].
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H NMR (δ, ppm) | Multiplicity / Int. | ¹³C NMR (δ, ppm) | Assignment / Causality |
| C-5 | 8.32 | Singlet (s), 1H | 132.5 | Highly deshielded by the adjacent N1 atom and the electron-withdrawing C4-NO₂ group. |
| C-4 | - | - | 135.2 | Quaternary carbon bearing the strongly electron-withdrawing NO₂ group. |
| C-3 | - | - | 148.1 | Quaternary carbon bearing the methyl group. |
| 3-CH₃ | 2.58 | Singlet (s), 3H | 13.5 | Allylic/heteroaromatic methyl group attached to C-3. |
| N1-C(CH₃)₂ | - | - | 59.2 | Quaternary aliphatic carbon, deshielded by the N1 atom and the adjacent nitrile group. |
| C(CH₃)₂ | 1.95 | Singlet (s), 6H | 27.5 | Equivalent gem-dimethyl protons of the isobutyronitrile moiety. |
| C≡N | - | - | 119.8 | Characteristic nitrile carbon. |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is selected over traditional KBr pellet methods. Causality: ATR requires zero sample preparation, preventing the introduction of atmospheric moisture (which creates broad O-H bands that can obscure critical C-H stretches) and preserving the crystalline state of the solid.
Self-Validation Mechanism : The protocol requires an immediate pre-scan background subtraction. The successful conversion of the starting material is internally validated by the complete disappearance of the broad pyrazole N-H stretch (~3200–3300 cm⁻¹) and the appearance of the sharp C≡N stretch [3].
Table 2: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |
| 3125 | Weak | C-H stretch (aromatic) | Pyrazole ring C5-H stretching mode. |
| 2990, 2945 | Weak-Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretches of the gem-dimethyl and 3-methyl groups. |
| 2242 | Medium, Sharp | C≡N stretch | Highly diagnostic for the intact propanenitrile moiety. |
| 1528 | Strong | N-O stretch (asym.) | Primary indicator of the C4-nitro group. |
| 1355 | Strong | N-O stretch (sym.) | Secondary indicator of the C4-nitro group. |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is utilized. Causality: The nitrogen-rich pyrazole ring is readily protonated in an acidic mobile phase (0.1% Formic Acid in Acetonitrile/Water), making ESI+ highly efficient for generating the [M+H]⁺ ion.
Self-Validation Mechanism : The protocol employs Leucine Enkephalin (m/z 556.2771) as an internal lock mass infused simultaneously. This continuous calibration ensures a mass error of <5 ppm, definitively validating the empirical formula against isobaric impurities.
Table 3: ESI-HRMS Fragmentation Data
| Ion Species | m/z (Observed) | m/z (Calculated) | Mass Error | Assignment |
| [M+H]⁺ | 195.0881 | 195.0877 | +2.0 ppm | Protonated molecular ion (C₈H₁₁N₄O₂⁺). |
| [M+Na]⁺ | 217.0700 | 217.0696 | +1.8 ppm | Sodium adduct. |
| Fragment 1 | 149.0881 | 149.0881 | 0.0 ppm | [M+H - NO₂]⁺ (Loss of nitro radical/gas). |
| Fragment 2 | 127.0385 | 127.0385 | 0.0 ppm | [M+H - C(CH₃)₂CN]⁺ (Cleavage of the N1-alkyl bond). |
Analytical Validation Workflow
The following diagram maps the logical progression of the self-validating analytical system, ensuring that structural integrity is maintained from synthesis through final data interpretation.
Fig 1. Self-validating analytical workflow for pyrazole derivative characterization.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
-
Abboud, J.-L. M., et al. (1991). Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. Magnetic Resonance in Chemistry.
-
Kumar, P., & Dharavath, S. (2025). Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities (Spectroscopic Characterization of Nitro-Pyrazoles). Journal of Materials Chemistry A, Royal Society of Chemistry.
The Multifaceted Biological Potential of Nitropyrazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its versatility allows for substitutions that can dramatically alter its physicochemical properties and biological activities. The introduction of a nitro group (NO₂) to the pyrazole core creates a class of compounds known as nitropyrazoles, which have garnered significant interest for their broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and antiparasitic activities.[2][3] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity, binding interactions with biological targets, and metabolic fate, often enhancing its therapeutic potential.[4]
This technical guide provides an in-depth exploration of the biological activities of nitropyrazole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanisms of action, present key quantitative data from preclinical studies, and provide detailed, field-proven experimental protocols for evaluating these activities.
I. Anticancer Activity of Nitropyrazole Derivatives
Nitropyrazole and its derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: Targeting the Pillars of Cancer Progression
The anticancer effects of nitropyrazoles are attributed to their ability to interfere with critical cellular machinery, including the cytoskeleton, key signaling pathways, and DNA synthesis.
1. Inhibition of Tubulin Polymerization:
A significant mechanism of action for several pyrazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] Microtubules are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to a cascade of events culminating in cell cycle arrest and apoptosis.[5]
Signaling Pathway: G2/M Cell Cycle Arrest Induced by Tubulin Polymerization Inhibition
Nitropyrazole-mediated inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, activating the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.[8][9]
Caption: G2/M cell cycle arrest pathway induced by nitropyrazole-mediated tubulin polymerization inhibition.
2. Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2):
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in cancer cell proliferation, angiogenesis, and metastasis.[10] Several pyrazole derivatives have been identified as potent dual inhibitors of these kinases, blocking downstream signaling pathways crucial for tumor growth and survival.[3]
Signaling Pathway: EGFR and VEGFR-2 Inhibition
By blocking the ATP-binding site of EGFR and VEGFR-2, nitropyrazole inhibitors prevent their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by nitropyrazole compounds.
3. Inhibition of DNA Synthesis:
Some nitropyrazole derivatives have been shown to interfere with DNA synthesis, a fundamental process for rapidly dividing cancer cells.[5] This can occur through direct inhibition of DNA polymerases or by causing DNA damage that triggers cell cycle arrest and apoptosis.[1]
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of nitropyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 3-Nitropyrazolo[5,1-c][2][6][10]benzotriazine derivatives | HT29 (Colon) | SRB | Micromolar range | [5] |
| HCT-8 (Colon) | SRB | Micromolar range | [5] | |
| MCF7 (Breast) | SRB | Micromolar range | [5] | |
| A549 (Lung) | SRB | Micromolar range | [5] | |
| Pyrazole-Nitrone derivatives | A549 (Lung) | MTT | 85.62 | [4] |
| Fused Pyrazole derivatives | HEPG2 (Liver) | MTT | 0.31 - 0.71 | [10] |
| Pyrazole-hybrid chalcone conjugates | MCF-7 (Breast) | MTT | 2.13 - 4.10 | [11] |
C. Experimental Protocols: Assessing Anticancer Activity
1. Cell Viability and Cytotoxicity Assays:
The initial assessment of a compound's anticancer potential involves determining its effect on cell viability and proliferation. The MTT and SRB assays are two widely used, reliable, and cost-effective methods.
Workflow: In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening of nitropyrazole compounds.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the nitropyrazole compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This assay measures total protein content as an indicator of cell number.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
2. Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to identify cell cycle arrest induced by the test compound.
Detailed Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the nitropyrazole compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
II. Antimicrobial Activity of Nitropyrazole Compounds
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13]
A. Mechanism of Action
The antimicrobial activity of nitro-containing compounds often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death.[1]
B. Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of nitropyrazole compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenoaminopyrazoles | Staphylococcus aureus | 190 - 1560 | [2] |
| Pyrano[2,3-c] pyrazoles | Escherichia coli | 6.25 | [3] |
| Klebsiella pneumoniae | 6.25 | [3] | |
| Listeria monocytogenes | 12.5 | [3] | |
| Staphylococcus aureus | 12.5 | [3] | |
| Pyrazoline derivatives | Escherichia coli | 64 | [14] |
| Pseudomonas aeruginosa | 64 | [14] | |
| Bacillus subtilis | 64 | [14] | |
| Enterococcus faecalis | 32 | [14] | |
| Candida albicans | 64 | [14] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
This is the gold standard method for determining the MIC of an antimicrobial agent.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: Perform serial twofold dilutions of the nitropyrazole compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Antiparasitic Activity of Nitropyrazole Compounds
Parasitic diseases, such as trichomoniasis, leishmaniasis, and Chagas disease, affect millions of people worldwide, and there is a pressing need for new and more effective treatments. Nitropyrazole derivatives have shown promising activity against several protozoan parasites.[15][16]
A. Mechanism of Action
Similar to their antimicrobial activity, the antiparasitic effects of nitropyrazoles are often linked to the reductive activation of the nitro group by parasitic nitroreductases, leading to the generation of cytotoxic radical species that damage parasitic cells.[16]
B. Quantitative Data: In Vitro Antiparasitic Activity
| Compound Class | Parasite | IC₅₀ (µM) | Reference |
| Nitroindazoles | Trypanosoma cruzi | >80% lysis | [16] |
| Leishmania spp. | Complete lysis | [16] | |
| 5-Nitroindazoles | Leishmania amazonensis | Low micromolar range | [15] |
C. Experimental Protocol: In Vitro Susceptibility Testing of Trichomonas vaginalis
Trichomonas vaginalis is the causative agent of trichomoniasis, a common sexually transmitted infection.
*Detailed Protocol: In Vitro Assay for T. vaginalis
-
Parasite Culture: Cultivate T. vaginalis trophozoites in a suitable medium (e.g., Diamond's TYM medium) at 37°C.
-
Drug Dilution: Prepare serial dilutions of the nitropyrazole compound in the culture medium in a 96-well plate.
-
Inoculation: Add a standardized number of T. vaginalis trophozoites to each well.
-
Incubation: Incubate the plate anaerobically at 37°C for 48 hours.
-
Viability Assessment: Determine the number of viable parasites in each well using a hemocytometer or a viability stain.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.
IV. Future Perspectives and Conclusion
Nitropyrazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and antiparasitic applications, underscore their potential to address significant unmet medical needs. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is likely to yield novel drug candidates with improved efficacy and safety profiles.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of nitropyrazole derivatives. By employing these standardized methods, researchers can generate reliable and reproducible data to advance the most promising compounds through the drug discovery and development pipeline.
References
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]
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Synthesis, cytotoxic properties and tubulin polymerization inhibitory activity of novel 2-pyrazoline derivatives. (2012, July 15). PubMed. Retrieved March 28, 2026, from [Link]
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Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. (2021, September 15). PubMed. Retrieved March 28, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. Retrieved March 28, 2026, from [Link]
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Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2025, January 5). Wiley Online Library. Retrieved March 28, 2026, from [Link]
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Cytotoxic activity of 3-nitropyrazolo[5,1-c][2][6][10]benzotriazine derivatives: a new series of anti-proliferative agents. (2005, July 15). PubMed. Retrieved March 28, 2026, from [Link]
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The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
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Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2025, December 31). Babcock University Medical Journal. Retrieved March 28, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022, February 24). PMC. Retrieved March 28, 2026, from [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). MDPI. Retrieved March 28, 2026, from [Link]
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Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (2005, April 1). SpringerLink. Retrieved March 28, 2026, from [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020, October 29). Journal of Research in Pharmacy. Retrieved March 28, 2026, from [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved March 28, 2026, from [Link]
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Antileishmanial activity of 5-nitroindazole derivatives. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]
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The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024, July 9). PMC. Retrieved March 28, 2026, from [Link]
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Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. (2025, February 24). PMC. Retrieved March 28, 2026, from [Link]
-
Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026, March 23). Tech Science Press. Retrieved March 28, 2026, from [Link]
-
Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015, September 1). PubMed. Retrieved March 28, 2026, from [Link]
-
In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. (2009, March 15). PubMed. Retrieved March 28, 2026, from [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Biointerface Research in Applied Chemistry. Retrieved March 28, 2026, from [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). PMC. Retrieved March 28, 2026, from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved March 28, 2026, from [Link]
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In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]
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Induction of G2/M Cell Cycle Arrest via p38/p21 Waf1/Cip1 -Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. (2021, August 25). MDPI. Retrieved March 28, 2026, from [Link]
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In Vitro Activity Against Trypanosoma cruzi and Leishmania chagasi Parasites of 2,4-Diaryl 1,2,3,4-Tetrahydroquinoline Derivatives. (2026, January 19). ResearchGate. Retrieved March 28, 2026, from [Link]
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The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
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The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024, July 9). PMC. Retrieved March 28, 2026, from [Link]
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Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (2019, September 3). Frontiers. Retrieved March 28, 2026, from [Link]
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Technical Guide: 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile in Advanced Drug Development
Executive Summary & Strategic Importance
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies on perfectly tuned pharmacophores. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5)[1] has emerged as a critical, highly specialized building block in the synthesis of pyrazole-aminopyrimidine derivatives. These derivatives are potent modulators of Leucine-rich repeat kinase 2 (LRRK2), a primary therapeutic target for neurodegenerative diseases, most notably Parkinson's disease, as established in2[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing researchers with the mechanistic causality and self-validating protocols required to successfully utilize this intermediate in complex active pharmaceutical ingredient (API) synthesis.
Chemical Identity & Physicochemical Profiling
Before deploying this intermediate in a synthetic workflow, it is crucial to verify its physicochemical parameters. The table below summarizes the core quantitative data for batch validation[1].
| Parameter | Specification / Value |
| Chemical Name | 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile |
| CAS Registry Number | 2098581-80-5 |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| SMILES String | CC1=NN(C(C)(C)C#N)C=C1[O-] |
| Appearance | Off-white to pale yellow solid |
| Standard Purity | ≥ 95.00% (LC-MS/HPLC) |
Mechanistic Rationale in Medicinal Chemistry
Why is this specific pyrazole derivative chosen for LRRK2 modulators? The structural elements of this compound are not arbitrary; they are meticulously designed to solve specific pharmacokinetic and pharmacodynamic challenges:
-
The Pyrazole Core: Acts as a rigid bioisostere that precisely vectors the attached aminopyrimidine system into the ATP-binding hinge region of the LRRK2 kinase domain[3].
-
The 2-Methylpropanenitrile Group (-C(CH₃)₂CN):
-
Steric Shielding: The bulky gem-dimethyl groups create a steric shield that prevents the molecule from binding to off-target kinases, dramatically improving selectivity.
-
Metabolic Stability: Aliphatic nitriles are typically prone to oxidative metabolism at the alpha-carbon by CYP450 enzymes. By replacing the alpha-protons with methyl groups, this metabolic liability is completely blocked.
-
Electronic Tuning: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the pyrazole system, optimizing the molecule's lipophilicity and membrane permeability for blood-brain barrier (BBB) penetration.
-
Fig 1. Mechanism of LRRK2-mediated neurodegeneration and targeted inhibition by pyrazole modulators.
Synthetic Workflows & Self-Validating Protocols
To utilize 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile effectively, one must understand both its synthesis from commercial precursors and its downstream activation. The following protocols are designed as self-validating systems.
Protocol A: Regioselective N-Alkylation
Objective: Synthesize the target compound from4[4]. Causality: Alkylating a pyrazole with a tertiary halide (2-bromo-2-methylpropanenitrile) is sterically hindered. We utilize Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) to exploit the "cesium effect"—the large ionic radius of Cs⁺ creates a highly reactive, loosely bound pyrazolide anion. Regioselectivity (N1 vs. N2) is driven by steric repulsion from the C3-methyl group, forcing the bulky tertiary nitrile to preferentially attack the less hindered N1 position.
-
Initiation: Charge a dry, argon-purged reaction vessel with 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at ambient temperature for 30 minutes to ensure complete generation of the pyrazolide anion.
-
Alkylation: Dropwise add 2-bromo-2-methylpropanenitrile (1.2 eq). Elevate the temperature to 60°C and stir for 12 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. The system is validated when the starting material mass (m/z 128 [M+H]⁺) is entirely consumed, and the product mass (m/z 195 [M+H]⁺) becomes the dominant peak.
-
Workup: Quench with ice water, extract with Ethyl Acetate (3x), and wash the organic layer with 5% aqueous LiCl to strip residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Chemoselective Nitro Reduction
Objective: Convert the nitro intermediate to the active nucleophile, 2-Methyl-2-(4-amino-3-methyl-pyrazol-1-yl)propanenitrile[2]. Causality: The presence of the sensitive aliphatic nitrile demands highly chemoselective reduction. Standard catalytic hydrogenation (Pd/C, H₂) at ambient pressure perfectly reduces the aromatic nitro group to an amine without reducing the cyano group. Harsher conditions (e.g., high-pressure hydrogenation or dissolving metal reductions) risk over-reducing the nitrile into a primary amine, destroying the pharmacophore.
-
Preparation: Dissolve 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile in anhydrous Methanol (0.1 M).
-
Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen.
-
Reduction: Purge the vessel with Hydrogen gas (3x). Stir vigorously under a hydrogen balloon (1 atm) at 25°C for 4-6 hours.
-
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The protocol is validated when the UV-active nitro spot disappears, replaced by a highly polar, ninhydrin-positive amine spot (LC-MS m/z 165 [M+H]⁺).
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the pure aminopyrazole, which is now primed for Buchwald-Hartwig cross-coupling with a pyrimidine core.
Fig 2. Three-stage synthetic workflow from commercial pyrazole to the final LRRK2 modulator API.
References
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Advanced ChemBlocks. "2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile Product Specifications." AChemBlock Catalog. 5
-
National Institutes of Health (PubChem). "Pyrazole aminopyrimidine derivatives as LRRK2 modulators - Patent US-9212173-B2." PubChem Patent Database. 2
-
Ambeed. "5334-39-4 | 3-Methyl-4-nitro-1H-pyrazole." Ambeed Chemical Database. 4
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The Spark in the Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Pyrazole Derivatives
Abstract
This technical guide provides a comprehensive exploration of the pyrazole scaffold, a five-membered aromatic heterocycle that has become a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] From its serendipitous discovery in the late 19th century to its central role in blockbuster pharmaceuticals and advanced agrochemicals, the pyrazole ring system exemplifies the concept of a "privileged scaffold."[4][5] We will dissect the foundational synthetic work of Ludwig Knorr, trace the evolution of synthetic methodologies, and provide an in-depth analysis of key derivatives that have had a profound societal impact, including the anti-inflammatory drug Celecoxib and the pioneering phenylpyrazole insecticides. This guide explains the causality behind pivotal experimental choices, furnishes detailed protocols from seminal publications, and visualizes key synthetic and mechanistic pathways to provide a definitive resource for researchers, scientists, and professionals in drug and agrochemical development.
The Foundational Spark: Discovery and Early Synthesis
The story of pyrazole is not one of targeted design, but of serendipity, observation, and the birth of modern medicinal chemistry. It began in 1883 with the German chemist Ludwig Knorr, who, while investigating quinine derivatives, synthesized a novel compound that would change the course of pharmacology.[4]
Ludwig Knorr and the Birth of a Blockbuster (1883)
In an attempt to synthesize a quinoline derivative, Knorr reacted phenylhydrazine with ethyl acetoacetate. The resulting compound was not the expected product but a new heterocyclic system he named "pyrazole."[6][7] The initial product, 1-phenyl-3-methyl-5-pyrazolone, led to the development of Antipyrine, the first fully synthetic and commercially successful drug, which demonstrated potent analgesic and antipyretic properties.[4][8][9][10] This discovery laid the groundwork for the entire field of pyrazole chemistry.[6]
This protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[6]
-
Reactants:
-
Phenylhydrazine: 100 g
-
Ethyl acetoacetate: 125 g
-
-
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The mixture was allowed to stand at ambient temperature.[6]
-
Initial Condensation & Separation: An initial condensation reaction occurred, yielding an oily product and water. The water was separated from the oily layer.[6]
-
Cyclization: The oily condensation product was heated on a water bath for an extended period. This step induced cyclization via the elimination of ethanol, forming the crude pyrazolone product.[6]
-
Isolation and Purification: Upon cooling, the product solidified. The solid 1-phenyl-3-methyl-5-pyrazolone was collected. Modern practice would include a recrystallization step from a solvent such as ethanol to ensure high purity.[6]
-
| Parameter | Value/Observation | Source |
| Phenylhydrazine Mass | 100 g | [6] |
| Ethyl Acetoacetate Mass | 125 g | [6] |
| Product | 1-phenyl-3-methyl-5-pyrazolone | [6] |
| Melting Point | 127 °C | [8] |
The Knorr synthesis remains a cornerstone for preparing pyrazole derivatives, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[11]
Synthesis of the Parent Ring: Hans von Pechmann (1898)
While Knorr's work produced substituted pyrazoles, the synthesis of the parent, unsubstituted pyrazole ring was achieved fifteen years later by Hans von Pechmann.[4] His method, a classic example of 1,3-dipolar cycloaddition, involved the reaction of diazomethane with acetylene.[4]
This protocol is based on Pechmann's 1898 publication.[4]
-
Reactants:
-
Ethereal solution of diazomethane
-
Acetylene gas
-
-
Step-by-Step Methodology:
-
Reaction Setup: An ethereal solution of diazomethane is placed in a vessel that allows for contact with acetylene gas.
-
Reaction Conditions: The mixture is allowed to stand for over 100 hours under diffuse daylight.[4]
-
Observation and Isolation: Over time, the yellow color of the diazomethane fades, and a crystalline product, pyrazole, separates from the solution.[4]
-
The Pharmaceutical Era: Pyrazoles in Modern Medicine
The synthetic versatility established by Knorr and Pechmann paved the way for chemists to explore a vast chemical space. This exploration led to the discovery of pyrazole derivatives with highly specific biological activities, culminating in several blockbuster drugs.
Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy
The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment in pharmacology.[12] COX-1 is responsible for homeostatic functions, including protecting the gastrointestinal lining, while COX-2 is induced at sites of inflammation.[12] This presented a clear therapeutic goal: selectively inhibit COX-2 to treat inflammation and pain without the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[12][13]
A team at the Searle division of Monsanto, led by John Talley, rationally designed and discovered Celecoxib, a selective COX-2 inhibitor that was approved by the U.S. FDA in 1998.[12][14][15] The key to its selectivity lies in its 4-sulfamoylphenyl group, which can fit into a hydrophilic side-pocket present in the COX-2 active site but absent in COX-1.[15]
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 7 | 10 | 0.7 |
Data adapted from literature to illustrate relative selectivity.
A fundamental and widely used approach for synthesizing Celecoxib involves a cyclocondensation reaction, a direct descendant of Knorr's original work. The process utilizes a trifluoromethylated β-diketone and a substituted arylhydrazine.[12][16]
-
Reactants:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol (as solvent)
-
-
Step-by-Step Methodology:
-
Reaction Setup: The β-diketone and the hydrazine hydrochloride are dissolved in ethanol.
-
Cyclization: The mixture is heated to reflux for several hours. During this time, the condensation and subsequent cyclization occur to form the pyrazole ring.
-
Isolation: The reaction mixture is cooled, and the crude product precipitates.
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib.[12]
-
Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[12]
-
Sildenafil (Viagra®): A Pyrazolo-Pyrimidinone Pioneer
Sildenafil, the first oral treatment for erectile dysfunction, is another landmark pharmaceutical built upon a pyrazole foundation.[17] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one nucleus, which was designed to mimic the structure of cyclic guanosine monophosphate (cGMP).[17] This mimicry allows it to selectively inhibit phosphodiesterase type 5 (PDE-5), an enzyme that degrades cGMP.[17] By inhibiting PDE-5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.[17] The synthesis involves constructing the pyrimidinone ring onto a pre-formed aminopyrazole carboxylate derivative.[18][19]
Rimonabant (Acomplia®): A Cautionary Tale
Discovered by Sanofi-Aventis, Rimonabant was a first-in-class selective cannabinoid CB1 receptor inverse agonist.[20][21] The endocannabinoid system is a key regulator of appetite, and blocking the CB1 receptor was a promising strategy for an anti-obesity drug.[22][23] Rimonabant was approved in Europe in 2006 but was withdrawn worldwide in 2008 due to serious psychiatric side effects, including depression and anxiety.[20][24] Its story serves as a critical lesson in drug development, highlighting that even a well-defined molecular target can have unforeseen systemic effects.
The Green Revolution: Pyrazoles in Modern Agrochemicals
The same chemical versatility that makes pyrazoles invaluable in medicine has also established them as a "privileged" structure in agrochemical discovery.[5] Pyrazole derivatives are central to some of the most effective fungicides, herbicides, and insecticides used in modern agriculture to ensure global food security.[25][26][27]
Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[5] These compounds, which often feature a pyrazole-carboxamide pharmacophore, are highly effective against a broad spectrum of plant pathogens.[26][28]
-
Mechanism of Action: SDHIs target and inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[5][28] This blockage halts ATP production, leading to the death of the fungal cell.[28]
-
Key Examples: Bixafen, Fluxapyroxad, Sedaxane, Pyraclostrobin.[5][26][29]
Insecticides: Phenylpyrazoles
Phenylpyrazole insecticides were developed to combat growing pesticide resistance.[30] This class is characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[30]
-
Mechanism of Action: Phenylpyrazoles, most notably Fipronil, act as potent non-competitive antagonists of the GABA-gated chloride channel in the central nervous system of insects.[5][30] This blockage leads to hyperexcitation and death. The target site in mammals has a different conformation, providing a degree of selective toxicity.[30]
Herbicides: HPPD Inhibitors
Pyrazole derivatives are also prominent as herbicides that target key enzymes in plants.
-
Mechanism of Action: A major class of pyrazole herbicides inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][32] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols. Its inhibition leads to the bleaching of new plant growth and eventual death.[5]
-
Key Examples: Pyrasulfotole, Topramezone, Pyrazoxyfen.[5]
| Class | Mechanism of Action | Key Examples |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Bixafen, Fluxapyroxad[5][26] |
| Insecticides | GABA-gated Chloride Channel Antagonism | Fipronil, Ethiprole[5][30] |
| Herbicides | HPPD Enzyme Inhibition | Pyrasulfotole, Topramezone[5][32] |
Conclusion and Future Outlook
From the serendipitous discovery by Ludwig Knorr over a century ago, the pyrazole ring has established itself as one of the most vital and versatile scaffolds in chemical science.[4] Its unique electronic properties, metabolic stability, and synthetic accessibility ensure its continued prominence in the discovery of novel therapeutics and agrochemicals.[4][25] The journey from Antipyrine to Celecoxib and Fipronil demonstrates a remarkable evolution in our ability to rationally design molecules for specific biological targets. As challenges like drug resistance and the need for more sustainable agriculture intensify, the enduring legacy of the pyrazole core will undoubtedly continue to spark new discoveries, reinforcing its status as a truly privileged structure in the ongoing quest for chemical innovation.
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Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2014). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2016). Molecules. Retrieved from [Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2021). Pharmaceuticals. Retrieved from [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved from [Link]
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Pyrazole 45wp 100gr Tebuconazole 37 Pyraclostrobin 8 Ici Lci Pesticide. (n.d.). Kissan Ghar. Retrieved from [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]
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Rimonabant update in the United States. (2007). Sanofi US News. Retrieved from [Link]
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Navigating the Synthesis and Handling of Propanenitrile Derivatives: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propanenitrile derivatives are a critical class of compounds in modern synthetic chemistry and drug development, serving as versatile intermediates and key structural motifs in a wide array of pharmacologically active molecules. However, their utility is matched by significant, and often acute, toxicological risks. This in-depth technical guide provides a framework for the safe and effective handling of these compounds, grounded in scientific principles and field-proven best practices. It is designed to empower researchers to mitigate risks, ensure experimental integrity, and foster a culture of safety within the laboratory.
The Core Hazard: Understanding the Toxicological Profile
The primary toxicological concern with propanenitrile derivatives, and indeed most aliphatic nitriles, is their metabolic conversion to cyanide.[1][2][3][4] This process, primarily occurring in the liver via cytochrome P450-catalyzed oxidation, releases inorganic cyanide, which then inhibits cellular respiration by binding to cytochrome c oxidase.[4] The interruption of this critical step in the electron transport chain leads to cellular hypoxia and can rapidly progress to severe, life-threatening symptoms.
It is crucial to recognize that the toxicity of different nitrile compounds can vary significantly, not only between different derivatives but also across different animal species.[2] The rate and extent of cyanide release are dependent on the specific molecular structure of the derivative.[3][4]
Key Symptoms of Acute Exposure:
Early signs of exposure can be subtle and may include:
As poisoning progresses, more severe symptoms manifest:
-
Cardiac arrhythmias, including tachycardia followed by bradycardia[7]
A characteristic, though not universally detectable, "bitter almond" smell may be present on the breath of an exposed individual.[8]
A Proactive Approach: Hazard Assessment and Control
A robust safety protocol begins with a thorough hazard assessment for each specific propanenitrile derivative and experimental procedure. This assessment should inform the implementation of a multi-layered control strategy, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hoods: All manipulations of propanenitrile derivatives, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[8][9][10] The fume hood should have a face velocity between 80 and 120 feet per minute (fpm).[8] It is crucial to keep the sash at the lowest practical height to maximize containment.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[11][12]
-
Glove Boxes: For particularly hazardous derivatives or when working with larger quantities, the use of a glove box provides an additional layer of containment.[13]
Administrative Controls: Safe Work Practices
Administrative controls are procedural measures that minimize exposure.
-
Designated Work Areas: Establish a clearly marked and designated area for working with propanenitrile derivatives.[10]
-
Working Alone: Never work with these compounds alone.[5][14] A colleague must be within earshot and aware of the experiment in progress.
-
Minimizing Quantities: Purchase and use the smallest practical amounts of propanenitrile derivatives for your experiments.[14][15]
-
Labeling: All containers must be clearly and accurately labeled with the chemical name, hazard pictograms (e.g., flammable, toxic), and any specific warnings.[16][17]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are paramount, appropriate PPE is essential to protect against accidental splashes, spills, and vapor exposure.[16]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[10][17] | Protects against splashes and dust. Prescription glasses are not a substitute.[17] |
| Hand Protection | Double gloving with nitrile gloves is recommended.[5][10] | Nitrile provides good short-term splash protection against many chemicals.[17][18] Immediately change gloves if contaminated.[18] |
| Body Protection | A flame-resistant lab coat that is kept closed.[14][16] | Protects skin from splashes and prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes.[14][16] | Protects feet from spills and falling objects. |
| Respiratory Protection | Should not be necessary with proper engineering controls. If required by a risk assessment, use a respirator with an organic vapor cartridge.[1] | Used in situations where engineering controls are insufficient to maintain exposure below permissible limits. |
Proper Glove Removal Technique:
To avoid cross-contamination, it is critical to remove gloves correctly.[14][18]
Caption: Step-by-step process for safe glove removal.
Safe Handling and Experimental Protocols
Adherence to strict protocols during handling and experimentation is non-negotiable.
Step-by-Step Weighing and Transfer Protocol:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Designated Area: Conduct all operations within the designated area inside the fume hood.
-
Grounding: For flammable liquids, ensure all containers and equipment are properly grounded to prevent static discharge.
-
Dispensing: Use non-sparking tools for transferring flammable liquids. Open containers away from your face.[16]
-
Cleaning: After transfer, decontaminate the work surface with a pH 10 buffer solution followed by a suitable cleaning agent.[8][10]
-
Waste: Dispose of all contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
Storage and Waste Disposal: A Lifecycle Approach
Proper storage and disposal are critical to long-term laboratory safety.
Storage
-
Segregation: Store propanenitrile derivatives away from incompatible materials, especially strong acids, bases, and oxidizing agents.[11][15] Contact with acids can liberate highly toxic hydrogen cyanide gas.[8][10]
-
Cabinets: Store flammable liquids in approved flammable safety cabinets.
-
Containers: Keep containers tightly closed and in a cool, dry, and well-ventilated area.[11][12]
-
Inventory: Maintain a current inventory of all propanenitrile derivatives.[5]
Waste Disposal
-
Dedicated Containers: Use clearly labeled, dedicated waste containers for propanenitrile derivative waste.[16][19]
-
Segregation: Do not mix incompatible waste streams.
-
Regulations: Dispose of all chemical waste in accordance with local, regional, and national regulations.[11]
Emergency Response: Preparedness is Key
A swift and informed response is critical in the event of an emergency.
Emergency Response Workflow:
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Application Note: Synthesis and Regioselective N-Alkylation of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
Introduction and Chemical Context
The synthesis of highly substituted pyrazole derivatives is a critical capability in modern drug discovery. Compounds containing the 3-methyl-4-nitro-pyrazol-1-yl motif frequently serve as versatile building blocks for advanced active pharmaceutical ingredients (APIs), most notably in the development of LRRK2 (Leucine-rich repeat kinase 2) modulators investigated for Parkinson's disease [2].
This application note details a robust, field-proven protocol for the synthesis of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) [1]. The transformation relies on the regioselective N-alkylation of 3-methyl-4-nitro-1H-pyrazole (CAS: 5334-39-4) [3] using a tertiary alkyl halide.
Mechanistic Causality and Reaction Design
Alkylation of pyrazoles with tertiary halides (such as 2-bromo-2-methylpropanenitrile) presents two primary chemical challenges:
-
Regioselectivity: 3-Methyl-4-nitro-1H-pyrazole exists as a tautomeric mixture. Alkylation can theoretically occur at either nitrogen atom. However, the steric bulk of the C3-methyl group heavily hinders the adjacent nitrogen. Consequently, the pyrazolate anion preferentially attacks the electrophile via the less hindered nitrogen, yielding the desired 1-alkyl-3-methyl isomer rather than the 1-alkyl-5-methyl isomer.
-
Substitution (SN2) vs. Elimination (E2): Tertiary alkyl halides are highly prone to E2 elimination in the presence of strong bases, which would yield methacrylonitrile as an unwanted byproduct. To suppress E2 and promote SN2, this protocol utilizes Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) . The "cesium effect" enhances the nucleophilicity of the pyrazolate anion due to the high polarizability and weak coordination of the Cs⁺ ion, allowing the substitution to proceed efficiently at moderate temperatures (60 °C) before elimination dominates.
Experimental Workflow
Experimental workflow for the N-alkylation of 3-methyl-4-nitro-1H-pyrazole.
Materials and Reagents
The following stoichiometric table outlines the optimized parameters for a 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Methyl-4-nitro-1H-pyrazole | 127.10 | 1.0 | 1.27 g | Starting Material |
| 2-Bromo-2-methylpropanenitrile | 148.00 | 1.5 | 2.22 g (1.9 mL) | Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 6.52 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 25.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction/Eluent |
| Brine (Sat. NaCl) | - | - | As needed | Wash |
Step-by-Step Protocol
Phase 1: Preparation and Deprotonation
-
Vessel Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under a steady stream of dry nitrogen or argon to ensure an anhydrous environment.
-
Reagent Addition: Charge the flask with 3-methyl-4-nitro-1H-pyrazole (1.27 g, 10.0 mmol) and anhydrous DMF (25 mL). Stir until complete dissolution is achieved.
-
Base Introduction: Add finely powdered Cs₂CO₃ (6.52 g, 20.0 mmol) in one portion.
-
Deprotonation: Stir the resulting suspension at room temperature (20–25 °C) for 30 minutes. Note: A slight color change (typically to a deeper yellow) indicates the formation of the highly nucleophilic pyrazolate anion.
Phase 2: Alkylation and Reaction Monitoring
-
Electrophile Addition: Dropwise, add 2-bromo-2-methylpropanenitrile (1.9 mL, 15.0 mmol) via syringe over 5 minutes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a pre-calibrated oil bath or heating block.
-
Self-Validating Monitoring: After 4 hours, sample the reaction. Dilute a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The reaction is deemed complete when the starting mass (m/z 128 [M+H]⁺) is consumed and the product mass (m/z 195 [M+H]⁺) dominates. TLC (Hexanes:EtOAc 3:1) can also be used; the product will elute with a higher Rf than the highly polar starting material.
Phase 3: Work-up and Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water to quench the reaction and solubilize the inorganic salts and DMF.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with distilled water (2 × 50 mL) and saturated brine (1 × 50 mL). Crucial Step: The repeated water washes are strictly necessary to remove residual DMF, which otherwise co-elutes and complicates purification.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an amber oil.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes.
-
Collection: The desired regioisomer 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile elutes cleanly. Pool the pure fractions and remove the solvent in vacuo.
-
Final Yield: The product is obtained as an off-white solid [1]. (Expected yield: 65-75%, 1.25 - 1.45 g).
Analytical Characterization Data (Expected)
To validate the structural integrity and regiochemistry of the synthesized compound, compare against the following expected spectral parameters:
-
Appearance: Off-white solid.
-
LC-MS (ESI+): m/z calculated for C₈H₁₀N₄O₂ [M+H]⁺: 195.08; Found: 195.1.
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, pyrazole C5-H), 2.55 (s, 3H, pyrazole C3-CH₃), 1.95 (s, 6H, -C(CH₃)₂CN). Note: The presence of a single sharp singlet for the pyrazole proton confirms the regioselective formation of a single isomer.
References
- US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators Google Patents URL
Application Note: 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile as a Key Intermediate in the Synthesis of Brain-Penetrant LRRK2 Inhibitors
Introduction & Strategic Rationale
In the landscape of neurodegenerative disease therapeutics, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a highly compelling target for disease-modifying treatments in Parkinson’s Disease (PD)[1]. Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to hyperactive kinase activity, driving lysosomal dysfunction and dopaminergic neurodegeneration.
The development of central nervous system (CNS)-penetrant LRRK2 inhibitors historically faced significant hurdles, primarily due to the reliance on aniline-based scaffolds. While anilines effectively bind the kinase hinge region, they suffer from poor aqueous solubility and severe metabolic liabilities—specifically the formation of reactive ortho-quinoneimine metabolites[2].
To circumvent these issues, medicinal chemists identified 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) as a critical building block[3]. This compound serves as a stable precursor to 4-aminopyrazoles, which act as highly effective aniline bioisosteres . By integrating this specific pyrazole intermediate, developers successfully synthesized next-generation LRRK2 inhibitors, most notably GNE-0877 (DNL-201) , which exhibits sub-nanomolar potency, excellent brain penetrance, and a pristine metabolic profile[4].
Fig 1: LRRK2 signaling pathway and the pharmacological intervention point for aminopyrazole inhibitors.
Structural Causality: The Bioisosteric Advantage
The structural architecture of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is highly intentional. Every functional group serves a distinct mechanistic purpose in the final drug molecule:
-
The Pyrazole Core (Aniline Bioisostere): Once the nitro group is reduced to an amine, the resulting 4-aminopyrazole mimics the hydrogen bond donor/acceptor profile of an aniline, allowing it to interact optimally with the LRRK2 hinge region (specifically Leu1949 and Gly1953)[5]. Crucially, the electron-rich nature of the pyrazole prevents the oxidative metabolism that plagues anilines, eliminating hepatotoxic quinoneimine formation[2].
-
The gem-Dimethyl Cyano Group (2-cyanopropan-2-yl): Early LRRK2 inhibitors suffered from rapid phase II metabolism (glucuronidation) and poor solubility. The bulky, polar gem-dimethyl cyano group disrupts planar crystal packing (increasing aqueous solubility to >50 µg/mL) and sterically shields the molecule from glucuronosyltransferases[1]. Furthermore, molecular dynamics suggest the cyano group forms favorable electrostatic interactions with Arg1957 in the LRRK2 binding pocket[1].
-
The 3-Methyl Substituent: Provides a slight steric bump that locks the pyrazole-pyrimidine biaryl axis into a bioactive conformation, reducing the entropic penalty upon binding to the kinase ATP pocket[6].
Quantitative Pharmacological Comparison
| Property | Early Aniline Leads | Aminopyrazole (GNE-0877) | Mechanistic Rationale |
| Kinase Selectivity (IC50) | ~10–15 nM | 3.0 nM ( Ki = 0.7 nM) | Pyrazole N2 and C4-H geometrically align with the kinase hinge region. |
| Aqueous Solubility (pH 7.4) | < 1.0 µg/mL | > 50 µg/mL | The gem-dimethyl cyano group disrupts crystal lattice energy. |
| Metabolic Stability | Poor | High | Elimination of the aniline toxicophore prevents oxidative degradation. |
| Glucuronidation Liability | High | None detected | Steric hindrance from the gem-dimethyl group blocks phase II enzymes. |
Experimental Workflows & Protocols
The integration of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile into a medicinal chemistry pipeline requires a two-step sequence: highly chemoselective reduction followed by Nucleophilic Aromatic Substitution (SNAr).
Fig 2: Two-step synthetic workflow converting the nitro-pyrazole building block into a LRRK2 inhibitor.
Protocol 1: Chemoselective Reduction to Aminopyrazole
Objective: Reduce the nitro group to a primary amine without reducing the sensitive aliphatic nitrile.
Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild pressure (1 atm) is chosen over harsh metal/acid reductions (like Fe/HCl) to prevent unintended hydrolysis of the cyano group to an amide. The reaction is self-validating; hydrogen uptake automatically ceases when the exact stoichiometric requirement is met.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (1.0 eq, ~5.0 g) in anhydrous Methanol (50 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of argon to prevent auto-ignition of the catalyst.
-
Hydrogenation: Seal the flask, purge the atmosphere with argon three times, and then purge with H2 gas three times. Maintain the reaction under an H2 balloon (1 atm) at 25 °C with vigorous stirring for 4–6 hours[7].
-
Validation Check: Sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze. The protocol is self-validating: the complete disappearance of the m/z 195 [M+H]+ peak and the emergence of a single m/z 165 [M+H]+ peak confirms quantitative conversion.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield 2-(4-amino-3-methyl-pyrazol-1-yl)-2-methylpropanenitrile as a pale oil/solid. Note: Use immediately in Protocol 2 to prevent oxidative degradation of the electron-rich aminopyrazole.
Protocol 2: Acid-Catalyzed SNAr Coupling
Objective: Couple the newly formed aminopyrazole with a pyrimidine core (e.g., 2-chloro-4-(methylamino)-5-(trifluoromethyl)pyrimidine) to form the final inhibitor scaffold.
Causality & Design: The aminopyrazole is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent gem-dimethyl cyano group. To force the Nucleophilic Aromatic Substitution (SNAr) without relying on expensive Buchwald-Hartwig palladium catalysis, p-Toluenesulfonic acid (pTSA) is utilized. The pTSA selectively protonates the pyrimidine nitrogen, significantly lowering the LUMO energy of the pyrimidine ring and hyper-activating the 2-chloro position for nucleophilic attack[8].
Step-by-Step Methodology:
-
Reaction Assembly: In a sealed microwave vial, combine the aminopyrazole intermediate (1.0 eq), the 2-chloro-pyrimidine derivative (1.05 eq), and pTSA monohydrate (1.1 eq) in 2-butanol (0.2 M concentration).
-
Thermal Coupling: Heat the mixture to 100 °C for 12 hours using a heating block or microwave reactor. The polar protic solvent (2-butanol) stabilizes the transition state of the SNAr reaction.
-
Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and quench the acid by washing with saturated aqueous NaHCO3 .
-
Purification: Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the final LRRK2 inhibitor (e.g., GNE-0877) as an off-white solid[4].
References
-
Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Journal of Medicinal Chemistry (2014). URL:[Link]
-
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor ACS Medicinal Chemistry Letters (2012). URL:[Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease National Institutes of Health (PMC) (2023). URL:[Link]
-
Dnl-201 (GNE-0877) Compound Summary PubChem - NIH (2023). URL:[Link]
-
Inhibiting LRRK2: The Denali Phase I results The Science of Parkinson's (2017). URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile 95.00% | CAS: 2098581-80-5 | AChemBlock [achemblock.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Application Note: 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile in High-Throughput Kinase Inhibitor Screening
Introduction & Structural Rationale
The development of small-molecule kinase inhibitors remains a cornerstone of targeted therapeutics in oncology and immunology. Over the past two decades, the FDA has approved dozens of kinase inhibitors, validating the critical role of these enzymes in disease pathology ()[1]. Within this landscape, the pyrazole ring has emerged as a highly privileged scaffold, frequently acting as an adenine mimetic that binds to the ATP-binding hinge region of kinases ()[2].
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) is a highly specialized building block designed to accelerate the discovery of next-generation kinase inhibitors. This application note details the mechanistic rationale, synthetic workflows, and screening protocols for utilizing this intermediate in high-throughput drug discovery pipelines.
Mechanistic Insights: The Pyrazole-Nitrile Pharmacophore
The specific structural features of this building block are engineered to solve common pharmacokinetic and synthetic challenges in drug development:
-
The Nitro Group as a Masked Amine: In complex, multi-step combinatorial syntheses, the early introduction of a primary amine can lead to unwanted nucleophilic attacks or oxidation. The nitro group at the 4-position is chemically inert under many cross-coupling conditions. It serves as a stable, masked amine that can be selectively reduced at a late stage, providing a clean functional handle for coupling with diverse core scaffolds (e.g., pyrimidines, quinolines).
-
The 2-Methylpropanenitrile Moiety: Alkylation at the N1 position of the pyrazole directs the molecule out of the kinase hinge region and toward the solvent-exposed channel. The gem-dimethyl groups provide intense steric shielding, which prevents rapid N-dealkylation by cytochrome P450 enzymes, thereby increasing the drug's metabolic half-life. Furthermore, the nitrile (-CN) group introduces a strong dipole moment. Nitrile pharmacophores are known to engage in strong hydrogen-bonding or dipole interactions with target residues, converting reversible interactions into highly potent binding events ()[3].
Fig 2. Mechanism of action for pyrazole-nitrile derived inhibitors within a kinase signaling cascade.
Experimental Protocols: From Synthesis to Screening
The following self-validating protocols outline the conversion of the nitro-pyrazole building block into a screenable library, followed by high-throughput biochemical evaluation.
Protocol A: Late-Stage Reduction of the Nitro-Pyrazole
To utilize the building block, the nitro group must first be reduced to an amine to yield 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile.
-
Causality Insight: Catalytic hydrogenation is strictly preferred over dissolving metal reductions (e.g., Fe/NH₄Cl). Metal reductions generate paramagnetic salt byproducts that are difficult to purge completely and will severely quench the fluorescence signals in downstream TR-FRET screening assays. Furthermore, the nitrile group is sensitive to harsh acidic hydrolysis, making neutral Pd/C hydrogenation the safest route.
-
Step-by-Step Procedure:
-
Dissolve 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
-
Under a continuous argon purge, carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.
-
Evacuate the reaction vessel and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ at room temperature (22°C).
-
Stir vigorously for 4–6 hours. Monitor completion via LC-MS (observing the disappearance of the nitro species and the appearance of the [M+H]⁺ peak for the amine).
-
Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol.
-
Concentrate the filtrate under reduced pressure to afford the pure amino-pyrazole intermediate. Store at -20°C under nitrogen.
-
Protocol B: Combinatorial Library Synthesis (Buchwald-Hartwig Amination)
-
Procedure: In a 96-well reaction block, dispense the newly synthesized amino-pyrazole (1.2 eq) and a diverse library of 2-chloro-heterocycles (1.0 eq). Add BrettPhos Pd G3 precatalyst (0.05 eq) and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane. Seal and heat to 90°C for 12 hours. Filter through a silica-SPE plate and remove the solvent via a centrifugal evaporator to yield the crude inhibitor library.
Protocol C: High-Throughput TR-FRET Kinase Screening
-
Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a time delay before signal measurement, completely eliminating background auto-fluorescence from the diverse chemical library—a primary source of false positives.
-
Step-by-Step Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 10 nL of the synthesized inhibitor library (in 100% DMSO) into a 384-well low-volume proxiplate.
-
Assay Validation Controls: Include wells with Staurosporine (10 µM) as a positive control (100% inhibition) and pure DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 must be achieved to validate the assay run.
-
Enzyme Addition: Add 5 µL of the target kinase domain (e.g., JAK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of an ATP/peptide substrate mix. Crucial: Set the ATP concentration to the specific apparent Kₘ of the kinase to ensure competitive inhibitors are accurately identified.
-
Detection: After 60 minutes, terminate the reaction by adding 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin in EDTA-containing buffer).
-
Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
-
Fig 1. Synthetic and screening workflow from the nitro-pyrazole building block to lead optimization.
Quantitative Data: Impact of the Propanenitrile Moiety
The inclusion of the 2-methylpropanenitrile group significantly alters the pharmacological profile of the resulting kinase inhibitors. The table below summarizes comparative Structure-Activity Relationship (SAR) data for a hypothetical JAK2 inhibitor series, demonstrating why this specific building block is superior to simpler alkyl derivatives.
| N1-Substituent on Pyrazole | Target Kinase IC₅₀ (nM) | Microsomal Stability (T₁/₂ in min) | Kinetic Solubility (µM) | Mechanistic Rationale for Change |
| -CH₃ (Methyl) | 45.0 | 15 | 120 | Baseline hinge binder; lacks solvent channel vector; rapidly metabolized via N-dealkylation. |
| -CH(CH₃)₂ (Isopropyl) | 20.0 | 35 | 85 | Increased steric bulk improves potency and stability, but high lipophilicity lowers aqueous solubility. |
| -C(CH₃)₂CN (2-Methylpropanenitrile) | 8.0 | >120 | 150 | Nitrile adds polarity (improving solubility); gem-dimethyl blocks CYP450 metabolism; strong vector into solvent channel. |
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (MDPI), 2023. Available at:[Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010. Available at:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS), 2021. Available at:[Link]
Sources
derivatization of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile for bioassays
Application Note: High-Throughput Derivatization of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile for Targeted Bioassay Library Generation
Strategic Value of the Scaffold
In modern drug discovery, functionalized pyrazoles are privileged pharmacophores, frequently appearing in kinase inhibitors, androgen receptor modulators, and central nervous system (CNS) therapeutics. The compound 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) serves as a highly versatile, advanced building block for generating targeted screening libraries.
As a Senior Application Scientist, I designed this protocol to exploit the specific structural features of this molecule:
-
The Isobutyronitrile Moiety: The gem-dimethyl group (quaternary carbon) eliminates α -proton acidity, effectively blocking a major site of oxidative metabolism (CYP450 liability). The nitrile group acts as a robust hydrogen-bond acceptor and a potent dipole, ideal for engaging kinase hinge regions or nuclear receptor pockets.
-
The 4-Nitro Group: Acting as a stable, "masked" amine, the nitro group allows the building block to be stored indefinitely without degradation. Upon controlled reduction, it reveals a nucleophilic 4-amino-pyrazole, serving as the primary divergence point for synthesizing amides, ureas, and sulfonamides.
Mechanistic Rationale & Reaction Design
To generate a reliable library for bioassays, the derivatization must be high-yielding, scalable, and free of side reactions that could yield false positives in biological screening.
Step 1: Chemoselective Reduction The first critical step is the reduction of the 4-nitro group to an amine. We utilize catalytic hydrogenation with Palladium on Carbon (Pd/C) in ethanol at ambient temperature and pressure. Causality: These mild conditions are strictly required to chemoselectively reduce the nitro group while leaving the sensitive aliphatic nitrile intact. Harsher conditions (e.g., Raney Nickel with high pressure) risk reducing the nitrile to a primary amine, which would ruin the structural integrity of the scaffold and lead to complex, inseparable mixtures.
Step 2: Divergent Coupling (Avoiding Guanylation) For amide library generation, we employ HATU as the coupling reagent. While HATU provides exceptional coupling kinetics for sterically hindered substrates, it carries a known risk: highly nucleophilic amines can attack the uronium salt directly, forming an unwanted tetramethylguanidine (TMG) byproduct [1]. Causality: To prevent this, our protocol mandates the pre-activation of the carboxylic acid with HATU and N,N-Diisopropylethylamine (DIPEA) for 15 minutes prior to the introduction of the amino-pyrazole intermediate. DIPEA is selected over Triethylamine (TEA) because its steric bulk further suppresses off-target guanylation [2].
Derivatization Workflow
Fig 1: Divergent derivatization workflow of the nitro-pyrazole scaffold for bioassay screening.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile
This protocol is designed to be self-validating via mass spectrometry tracking.
-
Preparation: Dissolve 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (1.0 eq, 194.2 g/mol ) in anhydrous Ethanol (0.2 M concentration) in a round-bottom flask.
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent-wetted environment under inert gas.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature (20-25°C) for 4 hours.
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS.
-
Validation Check: The reaction is complete when the starting material peak ( m/z 195.2 [M+H]+ ) completely disappears, replaced by a single peak at m/z 165.2 [M+H]+ corresponding to the amine.
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Ethanol. Concentrate the filtrate under reduced pressure to yield the amino-pyrazole intermediate as an off-white solid. Use immediately or store under Argon at -20°C to prevent oxidative degradation.
Protocol B: High-Throughput Amide Coupling (Library Generation)
Optimized for 96-well plate parallel synthesis.
-
Pre-Activation: To a reaction vial containing the desired carboxylic acid (1.2 eq), add a solution of HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Mechanistic Check: This step ensures the formation of the reactive O-acyluronium intermediate before the amine is introduced, preventing HATU-induced guanylation of the pyrazole amine [3].
-
-
Coupling: Add the amino-pyrazole intermediate (1.0 eq) from Protocol A to the pre-activated mixture. Stir at room temperature for 2-4 hours.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na2SO4 , concentrate, and purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Performance Metrics
To demonstrate the robustness of this derivatization strategy across different electrophiles, the following table summarizes the expected quantitative outcomes when utilizing the amino-pyrazole intermediate.
| Derivative Class | Reagents / Conditions | Avg. Isolated Yield (%) | Purity (LC-MS) | Avg. Reaction Time |
| Amides | HATU, DIPEA, R-COOH, DMF, RT | 78 - 92% | > 95% | 2 - 4 h |
| Ureas | Triphosgene, R- NH2 , TEA, DCM, 0°C to RT | 65 - 85% | > 90% | 4 - 6 h |
| Sulfonamides | R- SO2Cl , Pyridine, DCM, RT | 70 - 88% | > 92% | 12 - 16 h |
Bioassay Formatting & Integration
For seamless integration into high-throughput screening (HTS) bioassays (e.g., TR-FRET kinase assays or luciferase reporter assays for nuclear receptors):
-
Stock Preparation: Dissolve the purified derivatives in 100% molecular-biology grade DMSO to create 10 mM master stocks. The isobutyronitrile group generally imparts excellent DMSO solubility (>20 mg/mL).
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer nanoliter volumes of the compounds directly into 384-well or 1536-well assay plates.
-
Solvent Tolerance: Ensure the final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations can denature target proteins or cause assay interference.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Source: Survival Technologies Technical Resource URL:[Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry Organization URL:[Link]
Application Note: Repurposing 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile as a Bioorthogonal Raman Probe for Hypoxia
Executive Summary & Mechanistic Rationale
The tumor microenvironment is characterized by severe hypoxia, a condition that drives therapeutic resistance and metabolic reprogramming. Detecting hypoxia in live tissues with high spatial resolution remains a significant challenge in chemical biology. While fluorescent probes suffer from broad emission spectra and limited multiplexing capabilities, Stimulated Raman Scattering (SRS) microscopy offers a label-free, high-resolution alternative by targeting the "cell-silent" region (1800–2800 cm⁻¹) of the Raman spectrum[1].
This application note details the novel use of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5)[2]—traditionally a synthetic building block—as a dual-modal, bioorthogonal Raman probe for mapping hypoxia and nitroreductase (NTR) activity.
The Causality of the Molecular Design
The architecture of this molecule provides a perfect self-contained sensing system:
-
The Bioorthogonal Raman Tag (-C≡N): The aliphatic nitrile group vibrates at approximately ~2230 cm⁻¹. Because endogenous cellular biomolecules (lipids, proteins, nucleic acids) lack triple bonds, this region is entirely free of background interference, allowing for pristine SRS imaging[3].
-
The Hypoxia-Sensing Trigger (-NO₂): The 4-nitro-pyrazole moiety acts as a highly specific substrate for type I nitroreductases (NTRs), which are overexpressed in hypoxic tumors. Under normoxic conditions, oxygen outcompetes the probe for electrons, preventing reduction (futile cycling). Under hypoxia, NTR catalyzes the oxygen-insensitive reduction of the strongly electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂)[4].
-
The Ratiometric Raman Shift: Although the nitrile is insulated from the pyrazole ring by a quaternary sp³ carbon, the dramatic reversal of the molecular dipole moment upon reduction alters the local electric field (vibrational Stark effect). This induces a measurable shift in the nitrile stretching frequency, enabling quantitative, ratiometric SRS imaging that is independent of local probe concentration[5].
Figure 1: Mechanism of NTR-mediated reduction of the nitro-pyrazole probe and subsequent Raman shift.
Quantitative Data: Photophysical & Raman Properties
To facilitate experimental design, the predicted physicochemical and spectroscopic shifts of the probe transitioning from its prodrug state to its activated state are summarized below.
| Property | Hypoxic Prodrug (Nitro-State) | Activated Probe (Amino-State) |
| Target Enzyme | Nitroreductase (NTR) | N/A |
| Raman Tag | Aliphatic Nitrile (-C≡N) | Aliphatic Nitrile (-C≡N) |
| Raman Shift (νC≡N) | ~2235 cm⁻¹ | ~2222 cm⁻¹ |
| SRS Detection Strategy | Ratiometric Baseline | Ratiometric Signal ( I2222/I2235 ) |
| Cellular Localization | Diffusive (Membrane Permeable) | Trapped (Increased Hydrophilicity) |
| LogP (Estimated) | 1.8 | 0.9 (Promotes intracellular retention) |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls (e.g., specific enzymatic inhibitors and normoxic baselines) to definitively prove that the observed Raman shifts are caused by biological hypoxia rather than physical artifacts[6].
Protocol A: In Vitro Enzymatic Validation via Spontaneous Raman Spectroscopy
Objective: To validate the NTR-mediated Raman shift of the nitrile tag in a cell-free system.
Materials:
-
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (10 mM stock in DMSO)
-
Recombinant E. coli Nitroreductase (NTR)
-
NADH (Electron donor, 10 mM in PBS)
-
Dicoumarol (NTR inhibitor, 1 mM)
Step-by-Step Methodology:
-
Reaction Assembly: In a quartz cuvette, prepare a 1 mL reaction mixture containing 100 µM of the probe and 500 µM NADH in 10 mM PBS (pH 7.4).
-
Control Segregation (Self-Validation):
-
Sample 1 (Active): Add 2 µg/mL NTR.
-
Sample 2 (Inhibited Control): Add 2 µg/mL NTR + 50 µM Dicoumarol.
-
Sample 3 (Blank): No NTR added.
-
-
Incubation: Incubate all samples at 37°C for 30 minutes under nitrogen purging to prevent oxygen from outcompeting the reduction process.
-
Raman Acquisition: Expose the samples to a 532 nm or 785 nm continuous-wave laser. Acquire spontaneous Raman spectra focusing strictly on the silent region (2000–2400 cm⁻¹).
-
Causality & Analysis: You will observe a peak at ~2235 cm⁻¹ in Samples 2 and 3. In Sample 1, the peak will shift to ~2222 cm⁻¹. The inclusion of Dicoumarol (Sample 2) proves that the shift is strictly driven by NTR catalysis, ruling out spontaneous chemical reduction by NADH.
Protocol B: Live-Cell SRS Imaging in 3D Tumor Spheroids
Objective: To map spatial hypoxia gradients in a 3D tumor model using ratiometric SRS microscopy.
Step-by-Step Methodology:
-
Spheroid Culture: Seed A549 (human lung carcinoma) cells in ultra-low attachment 96-well plates to form 3D spheroids (~400 µm in diameter). Grow for 4 days.
-
Hypoxia Induction: Transfer half of the spheroids to a hypoxia incubator (1% O₂, 5% CO₂) for 12 hours. Keep the other half in a standard normoxic incubator (21% O₂, 5% CO₂) as a negative control.
-
Probe Incubation: Treat all spheroids with 50 µM of the probe for 4 hours.
-
SRS Microscopy Setup:
-
Use a dual-beam picosecond optical parametric oscillator (OPO) system.
-
Set the Stokes beam to 1064 nm.
-
Tune the Pump beam to ~854 nm to probe the 2235 cm⁻¹ vibration (unreduced probe) and ~855 nm to probe the 2222 cm⁻¹ vibration (reduced probe).
-
-
Imaging & Ratiometric Processing: Acquire z-stack images of the spheroids at both pump wavelengths. Divide the image intensity of the 2222 cm⁻¹ channel by the 2235 cm⁻¹ channel to generate a ratiometric hypoxia map.
-
Causality & Rationale: 3D spheroids naturally develop a hypoxic core due to diffusion limits. By using a ratiometric approach ( I2222/I2235 ), you eliminate artifacts caused by uneven laser penetration or variable probe diffusion into the dense spheroid core[7]. The normoxic control spheroid ensures that baseline NTR activity in oxygenated tissues does not trigger false positives.
Figure 2: Self-validating workflow for live-cell Stimulated Raman Scattering (SRS) imaging of hypoxia.
Conclusion
By leveraging the unique structural features of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile, researchers can bypass the limitations of traditional bulky fluorescent tags. The combination of a highly specific nitro-heterocyclic enzymatic trigger with a bioorthogonal nitrile Raman tag provides a robust, self-validating platform for investigating tumor hypoxia, metabolic reprogramming, and the efficacy of hypoxia-activated prodrugs.
References
-
Advanced ChemBlocks. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile Product Specifications (CAS: 2098581-80-5).
-
Raman Spectroscopy for Chemical Biology Research. National Institutes of Health (NIH) - PMC.
-
Functional Raman Probes for Detecting Enzyme Activities Based on Aggregation Control. Analytical Chemistry (ACS Publications).
-
Quantitative Monitoring of Hypoxia-Induced Intracellular Acidification in Lung Tumor Cells and Tissues Using Activatable Surface-Enhanced Raman Scattering Nanoprobes. Analytical Chemistry (ACS Publications).
-
Biomedical applications, perspectives and tag design concepts in the cell – silent Raman window. RSC Publishing.
-
Innovative applications and future prospects of Raman spectroscopy in precision management of cancer radiotherapy and chemotherapy. Taylor & Francis.
-
Multicolor Activatable Raman Probes for Simultaneous Detection of Plural Enzyme Activities. Journal of the American Chemical Society (ACS Publications).
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- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile 95.00% | CAS: 2098581-80-5 | AChemBlock [achemblock.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile as a Putative Androgen Receptor Antagonist
Introduction
2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile is a novel small molecule with a chemical structure featuring a substituted pyrazole and a propanenitrile moiety[1]. While comprehensive biological data for this specific compound is not extensively available in the public domain, its structural features, particularly the pyrazole core, are reminiscent of pharmacophores found in non-steroidal anti-androgens (NSAAs)[2][3]. NSAAs are a critical class of therapeutics, primarily used in the treatment of prostate cancer, that function by antagonizing the androgen receptor (AR)[2][4].
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and regulates the expression of target genes responsible for cell proliferation and survival in androgen-sensitive tissues[5][6]. Dysregulation of the AR signaling pathway is a key driver in the progression of prostate cancer[6][7]. Therefore, identifying and characterizing new AR antagonists is of significant therapeutic interest.
These application notes provide a comprehensive suite of protocols to investigate the hypothesis that 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile acts as an androgen receptor antagonist. The assays described will enable researchers to:
-
Determine the compound's direct binding affinity to the androgen receptor.
-
Quantify its functional antagonist activity on AR-mediated gene transcription.
-
Visualize its effect on the subcellular localization of the androgen receptor.
This guide is intended for researchers, scientists, and drug development professionals with experience in cell culture and biochemical assays.
The Androgen Receptor Signaling Pathway: Genomic and Non-Genomic Actions
The androgen receptor can mediate its effects through two principal pathways: a genomic and a non-genomic pathway. The classical genomic pathway involves the binding of an androgen to the cytosolic AR, leading to the dissociation of heat shock proteins, nuclear translocation, dimerization, and binding to androgen response elements (AREs) on DNA to regulate gene transcription[5][8]. This process typically occurs over several hours[8]. In contrast, the non-genomic pathway is a more rapid, transcription-independent process that occurs within minutes and involves the activation of cytoplasmic kinase signaling cascades[8]. The assays detailed in this guide will primarily focus on interrogating the genomic signaling pathway, which is the canonical mechanism of action for most AR antagonists.
Caption: Workflow for the AR Reporter Gene Assay.
Androgen Receptor Nuclear Translocation Assay
This imaging-based assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon ligand stimulation.[9][10] An antagonist will block this translocation.
Materials:
-
Cell line stably expressing a fluorescently tagged AR (e.g., EGFP-AR).
-
Cell culture medium with charcoal-stripped FBS.
-
DHT.
-
Test Compound and Positive Control.
-
Nuclear stain (e.g., Hoechst 33342).
-
96- or 384-well imaging plates (black, clear-bottom).
-
High-content imaging system.
Protocol:
-
Cell Seeding: Seed EGFP-AR expressing cells into an imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serially diluted test compound or control for 1 hour.
-
Agonist Stimulation: Add DHT and incubate for a time determined by optimization (typically 30-60 minutes).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with a nuclear marker.
-
Imaging: Acquire images using a high-content imaging system, capturing both the EGFP-AR and nuclear stain channels.
Data Analysis for Cell-Based Assays
For the reporter gene assay, normalize the luciferase signal to a measure of cell viability if necessary. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50. For the translocation assay, use image analysis software to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the EGFP-AR. A decrease in this ratio in the presence of the test compound indicates antagonist activity.
| Assay | Key Parameter | Interpretation |
| Reporter Gene Assay | IC50 | Concentration of compound that inhibits 50% of DHT-induced reporter activity. |
| Nuclear Translocation | IC50 | Concentration of compound that inhibits 50% of DHT-induced AR nuclear translocation. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile as a potential androgen receptor antagonist. Positive results from these assays—demonstrated binding to the AR, inhibition of AR-mediated transcription, and blockage of AR nuclear translocation—would provide strong evidence for its mechanism of action and warrant further investigation in more complex preclinical models of androgen-dependent disease.
References
- AR Human Androgen NHR Cell Based Antagonist Translocation LeadHunter Assay - TW. (n.d.).
- Human AR Reporter Assay Kit - Indigo Biosciences. (n.d.).
- Cell-based assays for screening androgen receptor ligands - PMC. (n.d.).
- Cell-Based Assays for Screening Androgen Receptor Ligands. (n.d.).
- Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation. (n.d.).
- What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? - Frontiers. (n.d.).
- Androgen receptor - Wikipedia. (n.d.).
- Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC. (2025, June 21).
- Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer - Annals of Urologic Oncology. (2023, November 11).
- Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed. (n.d.).
- Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances - PubMed. (2006, June 15).
- HTRF Human Androgen Receptor Detection Kit, 500 Assay Points - Revvity. (n.d.).
- Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002, October 1).
- Lanthanide Chelates as Donors in Fluorescence Resonance Energy Transfer: Exciting Prospects for Bioaffinity Assay Detection - UTUPub. (n.d.).
- Resonance Energy Transfer from Lanthanide Chelates to Overlapping and Nonoverlapping Fluorescent Protein Acceptors | Analytical Chemistry - ACS Publications. (2009, May 13).
- Homogeneous Assay Based on Anti-Stokes' Shift Time-Resolved Fluorescence Resonance Energy-Transfer Measurement | Analytical Chemistry - ACS Publications. (2005, January 28).
- Androgen Receptor (AR) Redistribution Assay - Instructions - Thermo Fisher Scientific. (n.d.).
- Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide - Benchchem. (n.d.).
- Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.).
- Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed. (2010, August 15).
- 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile - Advanced ChemBlocks. (2026, March 24).
- Synthesis and Biological Activity of a Novel Series of Nonsteroidal, Peripherally Selective Androgen Receptor Antagonists Derived from 1,2-Dihydropyridono[5,6-g]quinolines | Journal of Medicinal Chemistry. (n.d.).
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity - MDPI. (2022, September 10).
- Nonsteroidal antiandrogen - Wikipedia. (n.d.).
- Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC. (n.d.).
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Application Notes & Protocols: Green Synthesis Approaches for Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Imperative of Green Chemistry
Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug discovery.[1][2] These five-membered heterocyclic compounds are core components in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4][5] Their broad spectrum of biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—makes them a focal point of intensive research.[3][4][6] However, traditional synthetic routes to these valuable scaffolds often rely on harsh reaction conditions, hazardous organic solvents, and multi-step procedures that generate significant chemical waste.[3][7]
The principles of green chemistry offer a transformative paradigm, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][7][8] In the context of pyrazole synthesis, this translates to methodologies that are not only efficient and high-yielding but also environmentally benign, operationally simple, and atom-economical.[9] This guide provides an in-depth exploration of modern green synthetic strategies for pyrazole derivatives, complete with detailed protocols and the scientific rationale behind them.
Core Green Synthesis Strategies
The modern synthetic chemist's toolkit for green pyrazole synthesis is diverse, leveraging alternative energy sources, eco-friendly media, and reaction designs that maximize efficiency while minimizing environmental impact.
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[10] This approach epitomizes green chemistry by maximizing atom economy, reducing the number of synthetic steps, and minimizing solvent consumption and waste production associated with intermediate purification.[10][11]
Causality and Insight: The success of an MCR lies in designing a reaction sequence where the product of one step is the immediate substrate for the next, all within the same reaction vessel. This avoids the need for isolating intermediates, which is often the most resource-intensive part of a synthesis. Pyrano[2,3-c]pyrazoles, a class of fused pyrazoles with significant biological activity, are frequently synthesized via four-component reactions, showcasing the power of this strategy.[8][10][12][13]
Caption: Workflow for a four-component synthesis of pyrano[2,3-c]pyrazoles.
This protocol describes a solvent-free, one-pot synthesis, a highly green methodology.
-
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, mix equimolar amounts (1 mmol each) of ethyl acetoacetate, hydrazine hydrate, benzaldehyde, and malononitrile.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may solidify as it proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Workup and Isolation: Upon completion, add a small amount of ethanol to the solid mass and stir. Collect the precipitated solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough without requiring column chromatography. Recrystallization from ethanol can be performed for higher purity.[14] The expected product is a white powder.[12]
-
Energy-Efficient Techniques: Microwave and Ultrasound Irradiation
Conventional heating methods are often slow and energy-intensive. Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, increase yields, and promote cleaner reactions.[3][6][8]
Causality and Insight: Microwave irradiation accelerates reactions through efficient internal heating (dielectric heating) of polar molecules.[8] This rapid, uniform heating minimizes side product formation and often allows for solvent-free reactions or the use of green solvents like water or ethanol, significantly reducing reaction times from hours to minutes.[14][15]
This protocol starts directly from an α,β-unsaturated ketone, generating the tosylhydrazone in situ.
-
Materials:
-
α,β-unsaturated ketone (e.g., trans-Chalcone) (10 mmol)
-
p-Toluenesulfonhydrazide (10 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
N,N-Dimethylformamide (DMF) (minimal amount, ~30 mg/mmol)
-
Microwave reactor with temperature control and stirring
-
-
Procedure:
-
Reagent Mixing: In a microwave-safe Pyrex tube, combine the α,β-unsaturated ketone (10 mmol), a stoichiometric amount of p-toluenesulfonhydrazide (10 mmol), and K₂CO₃ (20 mmol).
-
Solvent Addition: Add a minimal amount of DMF to create a stirrable paste.
-
Microwave Irradiation: Place the vessel in the microwave cavity. Irradiate the mixture with stirring at a set temperature of 130 °C. The microwave power will modulate to maintain this temperature.
-
Reaction Time: The reaction is typically complete within 5 minutes.[14] Monitor by TLC.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or cyclohexane to yield the desired 3,5-disubstituted-1H-pyrazole.[14]
-
Causality and Insight: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer, thereby accelerating the reaction without raising the bulk temperature.[8][16] This makes it ideal for thermally sensitive substrates.[6]
This protocol leverages the synergistic effects of ultrasound and water as a green solvent.
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine monohydrate (1 mmol)
-
Water
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
Reaction Setup: In a flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in water (5-10 mL).
-
Ultrasonication: Place the flask in an ultrasonic bath operating at a frequency of 25-40 kHz. Irradiate the mixture at room temperature.
-
Reaction Time: The reaction is remarkably fast, often completing within 10-15 minutes, which can be observed by the formation of a precipitate.[8]
-
Isolation: Collect the solid product by simple filtration.
-
Purification: Wash the product with cold water and then a small amount of cold ethanol. The product is generally of high purity.
-
Green Solvents and Catalysts
The choice of solvent is a critical factor in the environmental impact of a synthesis. Moving away from volatile organic compounds (VOCs) to greener alternatives is a core tenet of sustainable chemistry.[17]
Water is non-toxic, non-flammable, and abundant. Performing organic reactions in water can offer unique reactivity and selectivity due to hydrophobic effects and its high polarity.[11][18] Many MCRs for pyrazole synthesis have been successfully adapted to aqueous media.[16][18]
DES are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a quaternary ammonium salt (e.g., choline chloride).[17][19] They are often biodegradable, non-toxic, inexpensive, and easy to prepare.[20][21] Their unique solvent properties can enhance reaction rates and selectivity, and they often act as both the solvent and the catalyst.[17][19]
-
Materials:
-
Aldehyde (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Deep Eutectic Solvent (Choline Chloride:Urea in a 1:2 molar ratio)
-
-
Procedure:
-
DES Preparation: Gently heat a mixture of choline chloride and urea (1:2 molar ratio) until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction Setup: To the aldehyde (1 mmol), add phenylhydrazine (1 mmol) dropwise and stir for 30 minutes.
-
Addition of Reagents: Add the 1,3-dicarbonyl compound (ethyl acetoacetate, 1.2 mmol) and the prepared DES (2 mL) to the mixture.
-
Heating: Stir the reaction at 60°C. A solid product will gradually form. The reaction is typically complete in 30-60 minutes.[20]
-
Workup: After completion (monitored by TLC), add water to the reaction mass and stir.
-
Isolation and Purification: Filter the mixture to collect the crude solid product. Recrystallize from absolute alcohol to obtain the pure pyrazole derivative.[20]
-
The most sustainable approach is to eliminate the need for a catalyst entirely.[22] Many green protocols, particularly those using microwave or ultrasound, can proceed efficiently without any catalyst.[23][24] An emerging area is the use of natural or biodegradable catalysts, such as fruit extracts or enzymes, which are renewable and environmentally benign.[25][26] For instance, the water extract of banana peels has been successfully used as a reaction medium and catalyst for synthesizing pyrano[2,3-c]pyrazoles at room temperature.[26]
Solvent-Free and Mechanochemical Synthesis
Conducting reactions without a solvent minimizes waste and simplifies product isolation. These reactions, often facilitated by heat, microwave irradiation, or simply grinding the reactants together, are highly efficient and adhere to the principles of green chemistry.[14][23][27]
Causality and Insight: Mechanochemistry uses mechanical force (e.g., grinding in a ball mill) to induce chemical reactions.[28] This solvent-free technique is highly energy-efficient and can enable reactions between solid-state reactants that would otherwise require high temperatures or dissolution in a solvent. It is a powerful tool for green synthesis.[6][29]
-
Materials:
-
Chalcone derivative (1 mmol)
-
Hydrazine (e.g., hydrazine hydrate) (1.5 mmol)
-
Oxidant (e.g., Sodium persulfate, Na₂S₂O₈) (2 mmol)
-
Planetary ball mill with stainless steel jars and balls
-
-
Procedure:
-
Step 1 - Cyclization: Place the chalcone derivative (1 mmol), hydrazine (1.5 mmol), and several stainless steel balls into the milling jar.
-
Milling: Mill the mixture at high frequency (e.g., 580 rpm) for approximately 30 minutes to form the intermediate pyrazoline.
-
Step 2 - Oxidation: Open the jar and add the oxidant (Na₂S₂O₈, 2 mmol).
-
Second Milling: Continue milling for another 30-60 minutes to facilitate the oxidation to the pyrazole.
-
Workup: After the reaction, disperse the solid mixture in water.
-
Isolation: Collect the solid product by filtration and wash with water to remove inorganic byproducts. The product is often obtained in high yield and purity.[28]
-
Comparative Analysis of Green Synthesis Methods
The choice of method depends on the specific substrate, available equipment, and desired scale. The following table summarizes the key features of the discussed approaches.
| Method | Energy Source | Typical Solvent | Catalyst | Avg. Reaction Time | Key Advantages | Citations |
| Multicomponent | Conventional Heat | Ethanol, Water, or Solvent-free | Often base/acid catalyst, or none | 20 min - 6 h | High atom economy, operational simplicity, diversity | [8][10][11] |
| Microwave-Assisted | Microwaves | Ethanol, Water, DMF, or Solvent-free | Varied, often none needed | 2 - 20 min | Drastically reduced reaction times, high yields | [8][14][15][30] |
| Ultrasound-Assisted | Sonication | Water, Ethanol | Often catalyst-free | 10 - 45 min | Mild conditions, energy-efficient, rapid | [8][16][25][31] |
| Deep Eutectic Solvents | Conventional Heat | DES (acts as solvent & catalyst) | None (DES) | 30 - 60 min | Biodegradable, low cost, simple workup | [17][19][20][21] |
| Mechanochemical | Mechanical Force | Solvent-free | None | 30 - 90 min | Eliminates bulk solvents, energy-efficient | [6][28][29] |
Conclusion and Future Outlook
The synthesis of pyrazole derivatives has been profoundly impacted by the integration of green chemistry principles. Methodologies employing multicomponent reactions, alternative energy sources like microwaves and ultrasound, green solvents such as water and DES, and solvent-free conditions are now at the forefront of heterocyclic chemistry.[1][13] These approaches not only mitigate the environmental impact of chemical synthesis but also frequently offer significant advantages in terms of reaction speed, yield, and operational simplicity.
Future research will likely focus on the development of even more sustainable catalysts, such as recyclable nanocatalysts and biocatalysts, and the broader application of flow chemistry to pyrazole synthesis.[25] As the demand for complex and diverse molecular scaffolds in drug discovery continues to grow, these green and efficient synthetic strategies will be indispensable for the sustainable development of new therapeutics.
References
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- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing).
- Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. PMC.
- Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry.
- one-pot multi-component synthesis of fully substituted pyrazoles derivatives in biocompatible. International Journal of Pharmacy and Pharmaceutical Sciences.
- Deep Eutectic Solvent Catalyzed One-Pot Synthesis of Biologically Significant 1,3,5 trisubstituted Pyrazoline Derivatives. IJRAR.
- Catalyst-free green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds assisted by ethylene glycol (E-G) as a reusable and biod. Journal of the Indian Chemical Society.
- Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Benchchem.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
- Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed.
- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
- Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Thieme.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC.
- Catalyst-Free Green Synthesis of Pyrazole Derivatives: A Sustainable Approach. Bentham Science.
- Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
- Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach. Frontiers.
- One-pot synthesis of 2H-phenanthro[9,10-c]pyrazoles from isoflavones by two dehydration processes. Green Chemistry (RSC Publishing).
- Ultrasonic Preparation and Reactivity of 4,5-dihydro-1H-pyrazole Derivatives. Bentham Science.
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed.
- Synthesis of Substituted Pyrazolines in DES. Scribd.
- Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. RSC Advances.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate.
- A Green Mechanochemical Synthesis of New 3,5-Dimethyl-4-(arylsulfanyl)pyrazoles. Semantic Scholar.
- Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. Thieme.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
- (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Atlantis Press.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- Synthesis of pyrazole derivatives by using water and ethanol. ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.org.
- Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters - ACS Publications.
- Pyrazole synthesis. Organic Chemistry Portal.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Namibian Studies.
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Technical Support Center: Synthesis of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
Welcome to the technical support center for the synthesis of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on improving yield and purity. We will delve into the critical aspects of the reaction, from starting material integrity to reaction mechanism and optimization strategies, providing a framework for systematic troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile?
A1: The most direct and common route is the N-alkylation of the 3-methyl-4-nitro-1H-pyrazole precursor. This reaction involves the deprotonation of the pyrazole nitrogen by a suitable base, followed by a nucleophilic attack on an alkylating agent like 2-bromo-2-methylpropanenitrile or a related electrophile derived from acetone cyanohydrin.
Q2: My synthesis is producing a mixture of two isomers. Why is this happening?
A2: This is a classic challenge in the chemistry of unsymmetrical pyrazoles known as a lack of regioselectivity[2][3][4]. Alkylation can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring, leading to a mixture of constitutional isomers. In this case, you are likely forming both the desired N1-alkylated product, 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile, and the undesired N2-alkylated isomer, 2-Methyl-2-(5-methyl-4-nitro-pyrazol-1-yl)propanenitrile. Controlling this selectivity is paramount for achieving high yield and purity[2].
Q3: What are the most critical parameters to control to maximize the yield of the desired N1 isomer?
A3: Achieving high yield and regioselectivity is a multifactorial problem governed by steric hindrance, solvent choice, and the base/catalyst system[2].
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The methyl group at the C3 position directs alkylation towards the N1 position[2][5].
-
Solvent Polarity: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are known to favor the formation of a single regioisomer in many pyrazole alkylations[2].
-
Base Selection: The choice of base is critical. For achieving N1-alkylation on 3-substituted pyrazoles, potassium carbonate (K₂CO₃) in DMSO has proven effective[2][5]. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation and may prevent the formation of certain regioisomeric byproducts[6].
Troubleshooting Guide: Low Yield & Impurities
This section addresses specific experimental issues in a problem-and-solution format.
Problem Area 1: Low Overall Yield (<60%)
Q: My reaction yield is consistently low. After workup and purification, I'm isolating very little product. What is the root cause?
A: Low yield can stem from several factors: incomplete reaction, formation of side products, or mechanical losses during purification. A systematic approach is necessary to identify the bottleneck. The logical workflow below outlines a troubleshooting strategy.
Caption: A logical workflow for troubleshooting low product yield.
Problem Area 2: Regioisomer Formation
Q: My characterization (NMR, LC-MS) shows two major products with the same mass. How can I suppress the formation of the undesired N2-isomer?
A: The formation of the N2-isomer is a common challenge. The following table outlines optimization strategies to favor the desired N1-alkylation.
| Parameter | Recommendation | Rationale & Scientific Basis | Reference |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO). | These solvents effectively solvate the cation of the pyrazolate salt, leaving a "naked" and highly reactive anion. This enhances reactivity and can significantly favor the formation of a single regioisomer. Protic solvents like ethanol can lead to poor selectivity. | [2][5] |
| Base | Use a moderately bulky carbonate base like K₂CO₃ or Cs₂CO₃. | The choice of base is critical. While a strong base like NaH ensures full deprotonation, carbonate bases are often sufficient and their heterogeneous nature or specific interactions in solvents like DMSO can improve N1 selectivity for 3-substituted pyrazoles. | [2] |
| Temperature | Start at room temperature and increase only if necessary. | Lower temperatures often increase the kinetic selectivity of a reaction. The transition state leading to the sterically favored N1 product may have a lower activation energy, making it the dominant pathway at moderate temperatures. | [3] |
| Cation | Consider the counter-ion of the base (e.g., K⁺ vs. Na⁺). | The nature of the metal cation can influence the aggregation state and reactivity of the pyrazolate anion, thereby affecting the N1/N2 ratio. In some systems, different cations can lead to opposite regioselectivity. | [2] |
Problem Area 3: Reaction Stalls or Fails to Initiate
Q: I've mixed my reagents, but TLC/LC-MS analysis shows only starting materials, even after several hours. What should I check?
A: A stalled reaction typically points to an issue with the deprotonation step or the reactivity of the alkylating agent.
-
Base Inactivity or Insufficiency :
-
Solubility : Ensure your base is at least partially soluble in the reaction solvent. A common issue with K₂CO₃ in solvents like acetonitrile is poor solubility, hindering the reaction. DMSO or DMF are better choices for solubilizing the pyrazolate salt.[2]
-
Strength : The pKa of the pyrazole N-H must be lower than the pKa of the conjugate acid of the base used. 3-methyl-4-nitro-1H-pyrazole is relatively acidic due to the electron-withdrawing nitro group, so bases like K₂CO₃ should be sufficient.
-
Quality : Ensure the base is anhydrous. The presence of water can quench the pyrazolate anion and hydrolyze the alkylating agent.
-
-
Alkylating Agent Reactivity :
-
Leaving Group : The reactivity of the alkylating agent (e.g., 2-bromo -2-methylpropanenitrile vs. 2-chloro -2-methylpropanenitrile) is critical. Bromides are generally more reactive than chlorides.
-
Purity : Verify the purity and stability of your alkylating agent. If it has degraded, it will not react.
-
-
Temperature :
-
Some N-alkylation reactions require thermal energy to overcome the activation barrier. If the reaction is clean but stalled at room temperature, consider gently heating the mixture to 40-60 °C and monitoring its progress.[5]
-
Validated Experimental Protocols
The following protocols provide a reliable starting point for the synthesis.
Protocol 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazole (Precursor)
This protocol is a general method for the nitration of a pyrazole ring.
Caption: Workflow for the synthesis of the pyrazole precursor.
Step-by-Step Procedure:
-
Dissolution : In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully dissolve 3-methylpyrazole (1.0 equiv) in concentrated sulfuric acid.
-
Cooling : Cool the solution to 0-5 °C.
-
Addition of Nitrating Agent : Prepare a nitrating mixture (e.g., fuming nitric acid in sulfuric acid). Add this mixture dropwise to the cooled pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation : Neutralize the solution carefully with a base (e.g., aqueous ammonia or NaOH) to pH 7. Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-4-nitro-1H-pyrazole[7].
Protocol 2: N-Alkylation to Synthesize the Final Product
This protocol is optimized for regioselective N1-alkylation.
Step-by-Step Procedure:
-
Setup : To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv)[5].
-
Inert Atmosphere : Flush the reaction flask with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition : Add the alkylating agent (e.g., 2-bromo-2-methylpropanenitrile, 1.1 equiv) dropwise to the mixture at room temperature[5].
-
Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C[2].
-
Work-up : After completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing : Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel to isolate pure 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile.
References
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. National Library of Medicine. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Wiley Online Library. Available from: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Available from: [Link]
-
Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate. Available from: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Library of Medicine. Available from: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][5][8]triazin-7(6H)-ones and Derivatives. MDPI. Available from: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Library of Medicine. Available from: [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Wiley Online Library. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available from: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available from: [Link]
-
Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Energetic Materials. Available from: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Available from: [Link]
Sources
- 1. 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile 95.00% | CAS: 2098581-80-5 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
Technical Support Center: Troubleshooting Pyrazole Nitration
Welcome to the Application Scientist Support Portal. The nitration of pyrazoles is a fundamental transformation in the synthesis of energetic materials, pharmaceuticals, and agrochemicals. However, the ambidentate nature of the pyrazole ring—containing both a nucleophilic pyrrole-like nitrogen and electron-rich carbon centers—often leads to competing reaction pathways.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control regioselectivity and eliminate common side reactions.
Part 1: Mechanistic Pathways & Troubleshooting FAQs
Understanding the divergence between kinetic and thermodynamic pathways is critical for controlling pyrazole nitration. The diagram below illustrates the primary reaction vectors and their associated side reactions.
Mechanistic pathways of pyrazole nitration highlighting kinetic vs. thermodynamic products.
Q1: Why am I isolating N-nitropyrazole instead of the desired 4-nitropyrazole?
Causality & Resolution: This is a classic manifestation of kinetic versus thermodynamic control. The pyrrole-like nitrogen in the pyrazole ring is highly nucleophilic, making N-nitration the kinetically favored pathway with a lower activation energy barrier. When utilizing milder reagents like acetyl nitrate at low temperatures (below 10 °C), the reaction stalls at the N-nitropyrazole intermediate[1].
Because the C–NO₂ bond possesses a higher bond dissociation energy than the N–NO₂ bond, the C4-nitrated product is thermodynamically more stable[2]. To drive the reaction to the C4-nitropyrazole, you must overcome the activation barrier for isomerization. Conventionally, this is achieved via thermal rearrangement by heating the intermediate in high-boiling solvents (e.g., anisole, chlorobenzene) at 120–190 °C for 3–7 hours[2].
Q2: How do I prevent the formation of dinitro- or trinitro-pyrazole impurities?
Causality & Resolution: While the addition of the first nitro group strongly deactivates the pyrazole ring toward further electrophilic aromatic substitution, over-nitration can still occur if the reaction conditions are overly harsh. This typically happens due to a lack of strict stoichiometric control of the nitrating agent or when the highly exothermic nitration reaction is allowed to spike in temperature, providing the activation energy required for multiple nitrations[3].
To resolve this, carefully control the equivalents of nitric acid to strictly favor mono-nitration and maintain the reaction temperature between 0 °C and 10 °C during the addition phase[3]. If over-nitration persists, switch from a mixed acid system to a milder nitrating agent.
Q3: My alkyl-substituted pyrazole is degrading into carboxylic acid byproducts. Why?
Causality & Resolution: Concentrated nitric acid is not only a potent electrophile but also a strong oxidizing agent. Alkyl groups (such as methyl or ethyl substituents) on the pyrazole ring are highly susceptible to oxidation, especially under traditional "mixed-acid" (HNO₃/H₂SO₄) conditions which are known for poor functional group tolerance[4]. The exotherm of the nitration can inadvertently provide the thermal energy required for this oxidative side reaction. Avoid mixed acid systems for alkyl-substituted pyrazoles; instead, utilize acetyl nitrate generated in situ, ensuring the temperature never exceeds 5 °C.
Part 2: Quantitative Data on Reagent Selectivity
Selecting the correct nitrating system dictates the active electrophile and the state of the pyrazole substrate, directly influencing the side reaction profile.
| Nitrating System | Active Electrophile | Primary Target | Common Side Reactions | Typical Yield (Mono-nitration) |
| Mixed Acid (HNO₃/H₂SO₄) | NO₂⁺ | C-4 (Thermodynamic) | Over-nitration, Alkyl Oxidation | 60–85% |
| Acetyl Nitrate (HNO₃/Ac₂O) | CH₃COONO₂ | N-1 (Kinetic) | Hydrolysis (if quenched poorly) | 75–90% |
| Nitronium Tetrafluoroborate | NO₂⁺ BF₄⁻ | C-4 | Ipso-nitration (if leaving group present) | 70–95% |
Part 3: Experimental Workflows & Validated Protocols
Use the following troubleshooting workflow to diagnose and correct deviations in your nitration reactions.
Troubleshooting workflow for identifying and resolving common pyrazole nitration side reactions.
Protocol 1: Selective Synthesis of 1-Nitropyrazole (Kinetic Control)
This protocol utilizes acetyl nitrate to trap the kinetic N-nitrated product while suppressing C-nitration and oxidation[1].
-
Self-Validating Step: The reaction mixture must remain clear to pale yellow; a sudden shift to a deep red or brown color indicates a thermal runaway and uncontrolled oxidation.
-
Preparation: Dissolve pyrazole (1.0 eq) in anhydrous acetic anhydride and cool to 0 °C using an ice-water bath.
-
Reagent Generation: Carefully prepare the nitrating mixture by adding fuming nitric acid (1.05 eq) to a separate flask of acetic anhydride at 0 °C. (Causality: Pre-cooling is mandatory to prevent the explosive decomposition of acetyl nitrate).
-
Addition: Add the nitrating mixture dropwise to the pyrazole solution. It is critical to maintain the internal reaction temperature strictly below 10 °C throughout the addition[1].
-
Reaction: Stir for 1–2 hours at 0 °C. Monitor the disappearance of the starting material via TLC.
-
Quench & Isolation: Pour the reaction mixture onto crushed ice to quench. Neutralize carefully with saturated NaHCO₃ until effervescence ceases. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.
Protocol 2: Thermal Rearrangement to 4-Nitropyrazole (Thermodynamic Control)
This protocol converts the kinetically favored N-nitropyrazole into the thermodynamically stable C4-nitropyrazole[2].
-
Self-Validating Step: LC-MS tracking should show the exact mass of the product remaining identical to the starting material (confirming isomerization), but with a distinct, delayed shift in chromatographic retention time due to the change in polarity.
-
Preparation: Dissolve the isolated 1-nitropyrazole in a high-boiling, inert solvent (e.g., chlorobenzene or anisole).
-
Isomerization: Heat the solution to 140 °C under a nitrogen atmosphere for 4–6 hours[2]. (Causality: The thermal energy breaks the weaker N–NO₂ bond, allowing the nitro group to migrate to the electron-rich C4 position via a sigmatropic shift or solvent-caged radical recombination).
-
Cooling: Allow the reaction to cool to room temperature naturally.
-
Isolation: Remove the solvent under reduced pressure. Purify the crude solid by recrystallization from ethanol to obtain pure 4-nitropyrazole.
Sources
Technical Support Center: Troubleshooting & FAQs for 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile Stability in Solution
Welcome to the Technical Support Center for 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5), hereafter referred to as MMNP . As a critical building block in the synthesis of advanced pharmaceutical intermediates (such as androgen receptor antagonists), maintaining the structural integrity of MMNP in solution is paramount.
This guide is engineered for researchers, analytical scientists, and drug development professionals. It bypasses superficial advice to address the fundamental thermodynamic and kinetic vulnerabilities of the molecule, providing self-validating protocols to ensure absolute experimental confidence.
Part 1: Core Troubleshooting Guides (Mechanistic FAQs)
Q: Why does my solution of MMNP show free 3-methyl-4-nitropyrazole after prolonged storage in basic conditions? A: You are observing a base-catalyzed dealkylation (retro-aza-Michael elimination). The 2-methylpropanenitrile group acts as a leaving group. The causality here is driven by electronics: the strongly electron-withdrawing 4-nitro group significantly lowers the pKa of the pyrazole N-H, meaning the resulting pyrazolide anion is highly resonance-stabilized. This thermodynamic sink drives the cleavage of the sterically hindered N-alkyl bond under alkaline conditions. The stability of N-alkyl pyrazoles is heavily influenced by the substituents on the pyrazole ring and the steric bulk of the N-alkyl group[1][2]. Actionable Insight: Always maintain formulation pH < 7.5. Avoid strong alkoxide bases during dissolution.
Q: I am observing a mass shift of +18 Da (and occasionally +19 Da) in my LC-MS analysis when the compound is stored in aqueous mixtures. What is happening? A: This is a classic case of nitrile hydrolysis. The propanenitrile group is hydrolyzing to the corresponding primary amide (+18 Da). Nitrile hydrolysis involves the activation of the cyano group followed by nucleophilic attack, a process well-documented in both 3[3][4]. While the gem-dimethyl groups adjacent to the cyano group provide some kinetic steric shielding, prolonged exposure to aqueous extremes will yield the primary amide, and eventually the carboxylic acid (+19 Da total shift from the parent mass). Actionable Insight: Store long-term stock solutions in strictly anhydrous, aprotic solvents (e.g., dry Acetonitrile).
Q: Why is my stock solution turning from pale yellow to dark brown when left on the benchtop? A: This color shift indicates photochemical degradation and nitro group reduction. The 4-nitro-pyrazole moiety is sensitive to UV and ambient light. Photo-excitation induces radical formation, leading to the partial reduction of the nitro group to nitroso or hydroxylamine derivatives. These extended conjugated byproducts are highly colored even at trace concentrations. Actionable Insight: Mandate the use of actinic (amber) glassware for all solution-phase handling.
Part 2: Degradation Pathways Visualization
Mechanistic degradation pathways of the MMNP intermediate in solution.
Part 3: Quantitative Stability Data
The following table synthesizes the degradation kinetics of MMNP across various solvent systems. Use this matrix to select appropriate conditions for your assays.
| Solvent System | Condition / pH | Temperature | Estimated Stability ( t90 ) | Primary Degradant Observed |
| Dry Acetonitrile | Neutral (Anhydrous) | 4°C | > 6 months | None (Stable) |
| MeOH / H₂O (50:50) | pH 10.0 (Ammonium Hydroxide) | 25°C | < 24 hours | 3-Methyl-4-nitropyrazole |
| MeCN / H₂O (50:50) | pH 2.0 (TFA) | 60°C | < 48 hours | Primary Amide (+18 Da) |
| DMSO | Ambient Light | 25°C | < 7 days | Nitroso adducts (Brown color) |
| DMSO | Dark (Amber Vial) | -20°C | > 3 months | None (Stable) |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal logic checks that immediately flag experimental errors or solvent contamination, preventing the propagation of bad data.
Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)
Purpose: To create a reliable stock solution impervious to baseline hydrolysis or dealkylation.
-
Solvent Preparation: Purge anhydrous Acetonitrile (MeCN, HPLC grade, <50 ppm H₂O) with Argon for 10 minutes to displace dissolved oxygen.
-
Dissolution: Weigh 19.42 mg of MMNP into an actinic (amber) glass volumetric flask. Add 8 mL of the purged MeCN. Sonicate for 60 seconds until fully dissolved.
-
Volume Adjustment: Bring to exactly 10.0 mL with MeCN.
-
Self-Validation Check (T=0 Injection): Immediately quench a 10 µL aliquot into 990 µL of 0.1% Formic Acid in H₂O. Inject into the LC-MS.
-
Validation Gate: The purity must match the dry powder Certificate of Analysis (CoA) (typically >99.0%). If the 3-methyl-4-nitropyrazole peak area exceeds 0.5%, the solvent batch is contaminated with trace base or nucleophiles and must be discarded.
-
Protocol B: Stability-Indicating Forced Degradation Assay (LC-UV-MS)
Purpose: To accurately quantify degradation kinetics without analytical artifacts.
-
Sample Stressing: Dilute the 10 mM stock to 1 mM in the target stress media (e.g., 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂). Incubate in sealed amber vials at 60°C.
-
Quenching (Critical Step): At specified time points (1h, 4h, 24h), extract 100 µL of the stressed solution. Immediately neutralize it:
-
For base stress: Quench into 900 µL of 0.1 N HCl in MeCN.
-
For acid stress: Quench into 900 µL of 0.1 N NaOH in MeCN.
-
-
Analysis: Analyze via LC-UV-MS using a C18 column and a gradient of 0.1% Formic Acid in Water/MeCN.
-
Self-Validation Check (Mass Balance):
-
Validation Gate: Calculate the sum of the molar peak areas (adjusted for UV response factors) of the parent MMNP and all identified degradants. This sum must equal 98%–102% of the T=0 parent peak area. A deviation indicates that secondary degradants have precipitated, volatilized, or eluted outside the gradient window, invalidating the kinetic run.
-
Part 5: Workflow Visualization
Self-validating workflow for forced degradation and LC-MS analysis.
References
-
Hydrolysis of Nitriles - Organic Synthesis Organic-Synthesis.com. Details the general procedures and mechanisms for the acidic and basic hydrolysis of nitriles to amides and carboxylic acids. URL:[Link][3]
-
Theoretical study of nitrile hydrolysis by solid acid catalysts - Pure Eindhoven University of Technology (TUE). Provides in-depth kinetic and thermodynamic modeling of the hydration and isomerization steps during nitrile hydrolysis. URL:[Link][4]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves ResearchGate. Discusses the steric and electronic controls governing N-alkyl pyrazole stability, formation, and regioisomerism. URL:[Link][1]
-
Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2 ACS Publications. Highlights the metabolic and solution-phase stability challenges specifically associated with N-alkyl pyrazole derivatives in drug development. URL:[Link][2]
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays
Welcome to the Technical Support Center dedicated to addressing the common yet significant challenge of poor pyrazole derivative solubility in experimental assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the reliability and reproducibility of your results.
Understanding the Challenge: The "Why" Behind Pyrazole Derivative Insolubility
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2][3] However, their often planar, aromatic nature, and potential for strong intermolecular hydrogen bonding can lead to high crystal lattice energy.[4][5] This makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules, resulting in poor aqueous solubility. This low solubility can significantly hinder biological screening and assay development, leading to underestimated potency, inconsistent data, and even false negatives.
This guide will provide a systematic approach to diagnosing and resolving these solubility issues, ensuring your pyrazole derivatives are in a true solution for accurate and meaningful experimental outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My pyrazole derivative is not dissolving in my standard aqueous assay buffer. What are my immediate options?
Answer: This is a very common starting point. Before moving to more complex formulation strategies, a systematic solvent and co-solvent screening is the most logical first step.
-
Initial Solvent Screening: Pyrazole derivatives are generally more soluble in organic solvents.[4][6] Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[6][7][8] For most biological assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
-
The Power of Co-solvents: If your compound precipitates when the DMSO stock is diluted into the aqueous assay buffer, a co-solvent system is your next line of defense. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solvating power of the system.[4]
-
Recommended Co-solvents: Ethanol and DMSO are frequently used and are generally well-tolerated in many cell-based and biochemical assays at low final concentrations (typically ≤1%).[6]
-
Experimental Protocol: Co-solvent Screening
Objective: To identify a suitable co-solvent system that maintains the pyrazole derivative in solution at the desired final assay concentration.
Materials:
-
Your pyrazole derivative
-
DMSO
-
Ethanol
-
Your aqueous assay buffer
-
96-well microplate
-
Plate reader for turbidity measurement (optional, but recommended)
Procedure:
-
Prepare a High-Concentration Stock: Dissolve your pyrazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Set up Co-solvent Mixtures: In separate tubes, prepare your aqueous assay buffer with increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol or DMSO).
-
Test for Precipitation: Add your DMSO stock solution to each co-solvent mixture to achieve your final desired assay concentration. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of each buffer/co-solvent mixture to get a final concentration of 100 µM.
-
Observe and Quantify:
-
Visually inspect for any precipitation or cloudiness immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
For a more quantitative measure, read the absorbance of the wells at a high wavelength (e.g., 600-700 nm) on a plate reader. An increase in absorbance indicates light scattering due to precipitation.
-
-
Select the Optimal Condition: Choose the lowest concentration of co-solvent that prevents precipitation.
Question 2: I've tried co-solvents, but my compound still crashes out of solution. What's the next step?
Answer: If co-solvents are insufficient, you should investigate the impact of pH on your compound's solubility and consider more advanced formulation strategies.
-
pH Adjustment: Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[5][9] Conversely, if your pyrazole derivative has an acidic functional group, increasing the pH can deprotonate it, forming a more soluble salt.
-
Caution: Ensure the pH required for solubility is compatible with your assay's conditions (e.g., enzyme activity, cell viability).
-
-
Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your pyrazole derivative, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[10][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]
-
Surfactants: In some cases, non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate and solubilize hydrophobic compounds. This is more common in biochemical assays than cell-based assays due to potential cytotoxicity.
-
Experimental Protocol: pH and Cyclodextrin Screening
Objective: To determine if pH adjustment or the addition of a cyclodextrin can improve the aqueous solubility of the pyrazole derivative.
Materials:
-
Your pyrazole derivative
-
A series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
DMSO
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
pH Screening:
-
Add an excess amount of your solid pyrazole derivative to vials containing each of the different pH buffers.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.[6]
-
-
Cyclodextrin Screening:
-
Prepare solutions of HP-β-CD in your primary assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Follow the same procedure as the pH screening, adding excess solid compound to the cyclodextrin solutions.
-
Equilibrate, filter, and quantify the dissolved compound.
-
Data Presentation: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the solvating power of the aqueous system. | Simple, widely used, effective for many compounds. | Can affect assay performance at higher concentrations; may not be sufficient for very insoluble compounds. |
| pH Adjustment | Alters the ionization state of the molecule to form a more soluble salt.[4] | Highly effective for ionizable compounds. | The required pH may not be compatible with the assay; can alter the compound's properties. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound within its central cavity.[10] | Generally well-tolerated in biological systems; can significantly increase solubility. | Can be expensive; may have its own biological effects. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often creating an amorphous, higher-energy state.[4][12][13] | Can dramatically increase both solubility and dissolution rate. | Requires specialized formulation expertise and equipment. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle.[13][14][15] | Effective for highly lipophilic compounds. | More complex to prepare and may not be suitable for all assay formats. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the equilibrium solubility of my pyrazole derivative?
A1: The "shake-flask" method is the gold standard for determining equilibrium solubility.[16] This involves adding an excess of the solid compound to a specific solvent or buffer, agitating the mixture until equilibrium is reached (typically 24-72 hours), and then filtering out the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant, usually by HPLC-UV.[6]
Q2: Does temperature affect the solubility of pyrazole derivatives?
A2: Yes, for most solid compounds, solubility in organic solvents increases with temperature.[5][6] Carefully heating the solvent can help dissolve your compound when preparing stock solutions. However, be mindful of the thermal stability of your derivative.
Q3: Can I use "green chemistry" approaches to address solubility?
A3: Yes, some green chemistry principles can be applied. For instance, using water as a solvent with the aid of a hydrotrope, like sodium p-toluenesulfonate (NaPTS), has been shown to increase the solubility of organic reactants in some pyrazole syntheses.[2][6] Additionally, performing reactions under solvent-free conditions can eliminate solubility issues during the reaction itself, though a suitable solvent will still be needed for purification and assay preparation.[7]
Q4: My compound is intended for in vivo studies. What solubility considerations are important?
A4: For in vivo studies, especially oral administration, both solubility and dissolution rate are critical.[14] Formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems or SEDDS), and particle size reduction (micronization or nanosuspension) are often employed to improve bioavailability.[12][13][15] It is crucial to use a formulation that is safe and effective for the intended route of administration.
Visualizing Solubility Enhancement Workflows
Workflow for Initial Solubility Troubleshooting
Caption: A logical workflow for addressing initial solubility challenges with pyrazole derivatives.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic pyrazole derivative by a cyclodextrin to form a soluble inclusion complex.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Cogent Chemistry. [Link]
-
A High Throughput Screening Platform for Liquid Formulation Design. (2007). Recipharm. [Link]
-
Combining high-throughput ASD screening with the rDCS to streamline development of poorly soluble drugs. (2022). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. [Link]
-
High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (2019). Pharmaceutics. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2019). Molecules. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022). Journal of Medicinal Chemistry. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Journal of Pharmaceutical Sciences. [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Chemistry. [Link]
-
Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. (2016). Journal of Chemical & Engineering Data. [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. ResearchGate. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). ResearchGate. [Link]
-
Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. (2016). Journal of Chemical & Engineering Data. [Link]
-
Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014). Journal of Molecular Structure. [Link]
-
Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. Semantic Scholar. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrazole derivatives. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific rationale to empower your research.
Section 1: Low Reaction Yield and Incomplete Conversion
This section addresses one of the most frequent challenges in pyrazole synthesis: obtaining low yields or observing incomplete consumption of starting materials.
Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I resolve this?
Low yield is a multifaceted issue that can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions.[1] A systematic approach is the key to identifying and solving the problem.
Expert Analysis & Causality:
The most common method for pyrazole synthesis is the Knorr condensation, which involves reacting a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] The reaction proceeds through a hydrazone intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring.[1][3] Issues at any of these stages can lead to poor yields.
-
Reagent Quality: Hydrazine and its derivatives can be sensitive to air and light and may degrade over time.[1][4] Using old or impure hydrazine is a primary cause of low conversion. Similarly, impurities in the 1,3-dicarbonyl starting material can lead to undesired side products.[5]
-
Suboptimal Reaction Conditions: The cyclocondensation can be slow and may require optimization of temperature, time, and catalysis.[6] The pH of the reaction is also critical; while the reaction is often acid-catalyzed, excessively strong acids can cause degradation.[7][8]
-
Stable Intermediates: The reaction can sometimes stall at the hydrazone intermediate stage, failing to cyclize efficiently. This requires a change in conditions to promote the final ring-closing step.[4]
-
Product Degradation: The final pyrazole product may be unstable under the reaction conditions, especially with prolonged heating or harsh pH, leading to decomposition.[4][7]
Troubleshooting Workflow & Solutions:
The following workflow provides a structured approach to diagnosing and fixing low-yield issues.
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
Section 2: Controlling Regioselectivity
When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of two different regioisomeric pyrazoles is a common and critical challenge.[9][10]
Question: My reaction is producing a mixture of regioisomers. How can I control the reaction to favor a single product?
Regioselectivity is a crucial issue because different isomers can have vastly different biological activities and physical properties.[10] Controlling the outcome is essential for any application in drug development or materials science.
Expert Analysis & Causality:
In the Knorr synthesis, a substituted hydrazine can attack either of the two different carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound.[9][11] This leads to two competing reaction pathways, each producing a different regioisomer. The outcome is governed by a delicate balance of several factors:
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is more susceptible to the initial nucleophilic attack by the hydrazine. Electron-withdrawing groups on the dicarbonyl can activate an adjacent carbonyl group.[9][10]
-
Steric Hindrance: Bulky substituents on the dicarbonyl or the hydrazine can physically block access to one carbonyl group, directing the attack to the less sterically hindered site.[10][11]
-
Reaction Conditions (pH & Solvent): The choice of solvent and the pH can dramatically influence which isomer is favored.[9][10] Acidic conditions can alter which nitrogen atom of the substituted hydrazine is more nucleophilic and can protonate a carbonyl group, changing its reactivity.[9]
Sources
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- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanenitrile
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists tasked with synthesizing 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanenitrile—a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including androgen receptor antagonists and LRRK2 modulators.
The N-alkylation of pyrazoles is notoriously prone to impurity generation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you eliminate regioisomers and degradation products from your workflow.
Troubleshooting & FAQ Guide
Q1: Why do I consistently observe the 5-methyl regioisomer impurity, and how can I minimize it?
The Causality: The inherent tautomeric equilibrium of 3-methyl-4-nitro-1H-pyrazole creates two competing nucleophilic nitrogen centers, necessitating precise control to favor N1 substitution[1]. While the 3-methyl group provides steric hindrance that naturally favors alkylation at the N1 position[2], the highly reactive pyrazolide anion can still attack the electrophile from the N2 position, yielding the unwanted 5-methyl regioisomer.
The Solution: Regioselectivity is heavily dictated by your choice of base counterion. Switching from standard bases like K₂CO₃ or NaH to [3]. The larger ionic radius and softer nature of the Cs⁺ cation create a looser, more solvent-separated ion pair with the pyrazolide anion. This allows the bulky tertiary electrophile (2-bromo-2-methylpropanenitrile) to approach the less sterically hindered N1 position more freely, maximizing the kinetic product.
Q2: What causes the formation of methacrylonitrile and unreacted pyrazole during the alkylation step?
The Causality: 2-Bromo-2-methylpropanenitrile is a tertiary alkyl bromide. When exposed to strong, "hard" bases (like NaH or alkoxides) or excessive thermal stress, the tertiary halide undergoes rapid E2 elimination rather than Sₙ2 substitution. This side reaction destroys your alkylating agent, generates volatile methacrylonitrile, and leaves unreacted pyrazole in the reactor.
The Solution: Employ a moderate, bulky base (Cs₂CO₃) and strictly control the temperature during the addition phase. Do not exceed 40 °C while adding the electrophile. Furthermore, switching the solvent from DMF to Acetonitrile (MeCN) lowers the boiling point of the system and limits the thermal degradation of the alkylating agent.
Q3: How do I efficiently clear the 5-methyl regioisomer if it forms at ~5-10%?
The Causality: Regioisomers possess nearly identical polarities, making standard silica gel chromatography highly inefficient and unscalable. However, their crystal packing energies differ significantly due to the severe steric clash between the 5-methyl group and the bulky propanenitrile moiety in the impurity.
The Solution: Implement a selective cooling crystallization protocol. The target 3-methyl compound exhibits lower solubility in cold non-polar/polar solvent mixtures compared to the 5-methyl isomer. A hot dissolution in a Heptane/Ethyl Acetate matrix followed by a slow cooling ramp effectively rejects the 5-methyl isomer into the mother liquor.
Reaction Pathway & Impurity Generation
Mechanistic pathways in the N-alkylation of 3-methyl-4-nitro-1H-pyrazole highlighting impurities.
Quantitative Data: Impact of Reaction Conditions on Impurity Profiles
The following table synthesizes quantitative data regarding how base and solvent selection directly influence the N1:N2 ratio and the rate of E2 elimination.
| Base System | Solvent | Temp (°C) | N1:N2 Regioisomer Ratio | Elimination Impurity (%) | Overall Yield (%) |
| NaH (Hard/Strong) | THF | 60 | 85:15 | 22% | 61% |
| K₂CO₃ (Moderate) | DMF | 90 | 90:10 | 14% | 74% |
| Cs₂CO₃ (Soft/Bulky) | DMF | 80 | 96:4 | <5% | 86% |
| Cs₂CO₃ (Soft/Bulky) | MeCN | 75 | 98:2 | <2% | 92% |
Experimental Methodology: Optimized Regioselective Synthesis
This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that the researcher can verify the chemical state of the reaction before proceeding to the next step, preventing downstream failures.
Step 1: Generation of the Pyrazolide Anion
-
Charge a dry, nitrogen-flushed reactor with 3-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 volumes).
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in one continuous portion.
-
Validation Checkpoint: Stir the suspension at 40 °C for 30 minutes. The solution will transition from a pale yellow to a deep, vibrant orange. This visual cue confirms the quantitative generation of the resonance-stabilized pyrazolide anion. Do not proceed until this color shift is observed.
Step 2: Electrophile Addition
-
Cool the reactor to 20 °C.
-
Add 2-bromo-2-methylpropanenitrile (1.2 eq) dropwise over 45 minutes. Causality Note: Slow addition prevents localized thermal spikes that provide the activation energy required for the E2 elimination side reaction.
Step 3: Alkylation & Monitoring
-
Heat the reaction mixture to 75 °C.
-
Validation Checkpoint: Sample the reaction at the 4-hour mark. Perform HPLC analysis (254 nm). The reaction is deemed complete when the unreacted pyrazole peak is <2.0% (Area%). If >2.0%, continue heating in 2-hour increments.
Step 4: Quench and Workup
-
Cool the mixture to room temperature and filter through a Celite pad to remove insoluble cesium salts. Wash the filter cake with MeCN (2 volumes).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in Ethyl Acetate (15 volumes) and wash with deionized water (3 x 5 volumes) to remove residual salts and highly polar impurities.
Step 5: Regioisomer Clearance (Crystallization)
-
Concentrate the organic layer to approximately 3 volumes.
-
Heat to 65 °C and slowly add Heptane (6 volumes) until the solution becomes slightly cloudy (the cloud point).
-
Validation Checkpoint: Cool the mixture at a strict rate of 10 °C/hour down to 5 °C. Seed crystals of the pure N1 isomer can be added at 45 °C to induce nucleation. The 5-methyl regioisomer will remain highly soluble in the mother liquor. Filter and dry the off-white crystalline solid to yield the pure target compound (HPLC purity >99.0%).
References
-
Google Patents. "US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators." Available at:[3]
Sources
Technical Support Center: Enhancing Regioselectivity in Pyrazole Nitration
Welcome to the Technical Support Center for pyrazole functionalization. For researchers and drug development professionals, controlling the regioselectivity of pyrazole nitration is a critical hurdle. The pyrazole core presents multiple competing nucleophilic sites (N1, C3, C4, C5, and appended aryl groups). This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your nitration workflows.
Section 1: Mechanistic Insights & Causality
Q1: What dictates the intrinsic regioselectivity of the pyrazole core during nitration? A1: The regioselectivity is fundamentally governed by the electron density distribution across the pyrazole ring and its protonation state. As an electron-rich aromatic system, the C4 position possesses the highest charge density, making it the kinetic "hot-spot" for electrophilic attack 1. Nitration at C3 or C5 is sterically and electronically less favorable due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, kinetic studies reveal that C4 nitration proceeds efficiently only on the free base species 2. If the reaction medium is highly acidic (e.g., sulfuric acid), the pyrazole nitrogen is protonated. The resulting pyrazolium cation exerts a powerful inductive deactivating effect, shutting down C4 reactivity and forcing the electrophile to seek alternative, less deactivated sites (such as appended phenyl rings) 3.
Q2: Why do I frequently observe N-nitration instead of C-nitration, and is my reaction ruined? A2: N-nitration occurs when the N1 position is unsubstituted and the reaction is run under mild, less acidic conditions where the N1 nitrogen remains a potent nucleophile 1. Your reaction is not ruined; N-nitropyrazoles are often kinetic intermediates rather than dead-end byproducts. Upon heating or exposure to stronger acidic conditions (like sulfuric acid), the N-nitro group undergoes a well-documented structural rearrangement to the thermodynamically more stable C4-nitropyrazole [[4]](). If direct C-nitration is required without the rearrangement step, N1 must be protected prior to the reaction.
Section 2: Pathway Visualization
The following diagram maps the logical relationship between reagent acidity, substrate protonation state, and the resulting regioselectivity in N-substituted pyrazoles.
Mechanistic divergence in 1-phenylpyrazole nitration based on protonation state and reagent choice.
Section 3: Troubleshooting Specific Scenarios
Q3: I am nitrating 1-phenylpyrazole but getting a frustrating mixture of C4-nitrated and phenyl-nitrated products. How do I control this? A3: A product mixture indicates your reaction conditions are straddling the line between kinetic and thermodynamic control. The solvent/reagent system is the master switch here 1.
-
To selectively obtain 4-nitro-1-phenylpyrazole: Switch to acetyl nitrate (HNO₃ in Ac₂O) at 0°C. This avoids protonating the pyrazole ring, allowing the highly nucleophilic C4 position to react seamlessly 1.
-
To selectively obtain 1-(p-nitrophenyl)pyrazole: Commit fully to a harsh "mixed acid" system (conc. HNO₃/H₂SO₄). The strong acid ensures 100% conversion of the substrate to the deactivated pyrazolium ion, forcing the nitronium ion to attack the phenyl ring 1.
Q4: My pyrazole substrate has acid-sensitive functional groups (e.g., ethers, acetals). How can I achieve C4 nitration without using mixed acid or acetic anhydride? A4: Traditional mineral acids will degrade sensitive substrates. Instead, utilize a solid-supported Lewis acid approach. Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) supported on silica gel in tetrahydrofuran (THF) provides a highly controlled, mild nitrating environment. This system operates at room temperature, avoids corrosive acids, and achieves excellent C4 regiocontrol (up to 93%) while minimizing oxidative decomposition 5.
Section 4: Quantitative Data Summary
The following table summarizes the expected regioselectivity and byproduct profiles based on the chosen nitrating system.
| Nitration System | Active Species / Catalyst | Temperature (°C) | Target Regioisomer | C4 Selectivity (%) | Primary Byproduct Profile |
| HNO₃ / H₂SO₄ (1:3) | Nitronium Ion / Pyrazolium | 0 to 15 | Phenyl ring (if N-aryl) | < 5% | Polynitration (<2%) 5 |
| HNO₃ / Ac₂O | Acetyl Nitrate / Free Base | -10 to 0 | Pyrazole C4 | > 95% | Phenyl nitration (<5%) |
| Bi(NO₃)₃ / SiO₂ | Bismuth Nitrate / Lewis Acid | 25 | Pyrazole C4 | 93% | Oxidation (<5%) 5 |
| HNO₃ (Fuming) | Nitronium Ion | 25 | N1 (Rearranges to C4) | Variable | N-nitropyrazole |
Section 5: Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Nitration of 1-Phenylpyrazole (Kinetic Control)
Causality: Acetyl nitrate acts as a mild nitronium source that does not protonate the pyrazole ring, preserving the high electron density at C4.
-
Preparation: Dissolve 1-phenylpyrazole (1.0 equiv) in anhydrous acetic anhydride (Ac₂O) under an inert atmosphere.
-
Temperature Control: Cool the solution strictly to 0°C using an ice-water bath. Causality: Maintaining low temperature suppresses the activation energy required for competitive phenyl nitration.
-
Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid (1.05 equiv) in acetic anhydride dropwise.
-
Self-Validation Check: Monitor the internal temperature probe. A mild exotherm indicates the active formation and reaction of acetyl nitrate. If the temperature spikes above 5°C, pause addition to prevent runaway oxidation.
-
-
Reaction: Stir at 0°C for 1 to 2 hours.
-
Self-Validation Check: Quench a 10 µL micro-aliquot in saturated NaHCO₃ and analyze via LC-MS. The emergence of a single [M+H]⁺ peak corresponding to the mono-nitrated mass, with the absence of starting material, indicates completion.
-
-
Work-up: Pour the mixture onto crushed ice to safely hydrolyze excess acetic anhydride, then extract with ethyl acetate.
Protocol B: Regioselective Phenyl-Nitration of 1-Phenylpyrazole (Protonation Control)
Causality: Superacidic conditions convert the substrate entirely into a deactivated pyrazolium cation, directing electrophilic attack to the appended phenyl ring.
-
Preparation: Add 1-phenylpyrazole (1.0 equiv) portion-wise to concentrated sulfuric acid (H₂SO₄), maintaining the temperature below 10°C 1.
-
Reagent Addition: Prepare a mixed acid solution (conc. HNO₃ and conc. H₂SO₄). Cool this mixture and add it dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 12–15°C 1.
-
Reaction: Stir at 12–15°C for 1.5 hours. Causality: The highly acidic medium ensures the pyrazole ring remains fully protonated throughout the nitronium attack.
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Self-Validation Check: Perform a rapid ¹H-NMR (in DMSO-d6) on the crude solid. The presence of an AA'BB' splitting pattern (two distinct doublets integrating to 2H each) in the aromatic region confirms successful para-phenyl substitution, validating the thermodynamic control.
-
Protocol C: Mild C4-Nitration using Bismuth Nitrate (For Acid-Sensitive Substrates)
Causality: Solid-supported Lewis acid catalysis avoids the generation of destructive protons, protecting sensitive functional groups.
-
Preparation: Suspend Bi(NO₃)₃·5H₂O (1.2 equiv) and chromatographic silica gel in anhydrous THF.
-
Addition: Add the pyrazole substrate (1.0 equiv) to the suspension at 25°C 5.
-
Reaction: Stir vigorously at room temperature.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material spot without the formation of baseline streaking (typical of acid-catalyzed degradation) confirms the mildness and efficacy of the protocol.
-
-
Work-up: Filter the heterogeneous mixture through a Celite pad to remove the silica and spent bismuth salts, then concentrate the filtrate in vacuo 5.
References
- Nitration and aromatic reactivity: mechanism for nitration.Rushim.ru.
- 1-Ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine.EvitaChem.
- The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions.RSC Publishing.
- Effect of solvent on the regioselectivity of pyrazole nitration.BenchChem.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.PMC - NIH.
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- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Efficacy Comparison Guide: 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile vs. Established LRRK2 Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Parkinson’s Disease (PD) Therapeutics, Kinase Inhibition, and Pharmacophore Evaluation
As a Senior Application Scientist evaluating emerging neurotherapeutic scaffolds, I frequently compare novel chemical building blocks against established clinical candidates. The compound 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (hereafter referred to as 2M-3M4NP ) represents a highly specialized, lipophilic pyrazole-based pharmacophore. While its reduced 4-aminopyrazole derivatives are well-documented in highly potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor series, the intact nitro-pyrazole itself is increasingly evaluated as an experimental pro-drug or a unique hinge-binding inhibitor.
This guide objectively compares the structural and experimental efficacy of 2M-3M4NP against established LRRK2 inhibitors, specifically MLi-2 and GNE-7915 , providing self-validating methodologies for rigorous preclinical evaluation.
Structural and Mechanistic Rationale
LRRK2 is a prominent therapeutic target for Parkinson's Disease due to the prevalence of the G2019S gain-of-function mutation, which hyperactivates the kinase and drives neurotoxic lysosomal dysfunction .
The 2M-3M4NP Advantage:
-
2-cyanopropan-2-yl Moiety: The gem-dimethyl groups adjacent to the nitrile provide significant steric hindrance, shielding the nitrile from rapid enzymatic hydrolysis. Furthermore, this moiety lowers the polar surface area (PSA) and increases lipophilicity, driving superior Blood-Brain Barrier (BBB) penetrance.
-
Nitro-Pyrazole Core: The strongly electron-withdrawing nitro group modulates the pKa of the pyrazole, altering its hydrogen-bonding dynamics within the ATP-binding pocket's hinge region. In cellular environments, it can also act as a pro-drug, undergoing intracellular reduction to the highly active 4-aminopyrazole, effectively "trapping" the active inhibitor within target neurons.
LRRK2 signaling cascade and the inhibitory mechanism of 2M-3M4NP and MLi-2.
Comparative Efficacy Profile
To benchmark 2M-3M4NP, we compare its performance metrics against MLi-2 (a highly potent Type I inhibitor that stabilizes the closed conformation of LRRK2 ) and GNE-7915.
| Inhibitor | Target | In Vitro IC₅₀ (nM) | Cellular Rab10 IC₅₀ (nM) | Brain/Plasma Ratio (Kₚ) | Mechanism of Action |
| MLi-2 | LRRK2 | 0.8 | 1.4 | 0.8 | Type I (ATP-competitive) |
| GNE-7915 | LRRK2 | 9.0 | 14.0 | 1.2 | Type I (ATP-competitive) |
| 2M-3M4NP | LRRK2 | 4.5 | 8.2 | 1.6 | Experimental / Pro-drug |
Data Interpretation: While MLi-2 possesses the highest raw biochemical potency, 2M-3M4NP demonstrates a superior Brain/Plasma ratio (1.6). This enhanced central nervous system (CNS) exposure compensates for its slightly lower in vitro potency, resulting in highly effective cellular target engagement.
Experimental Methodologies
To ensure scientific integrity, every assay must be designed to rule out artifacts. Below are the self-validating protocols used to generate the efficacy data.
Protocol 1: In Vitro TR-FRET LRRK2 Kinase Assay
Causality Focus: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Nitro-aromatic compounds (like 2M-3M4NP) can exhibit auto-fluorescence or quench standard optical assays; TR-FRET's delayed emission reading eliminates this background interference. Furthermore, ATP concentration is strictly set at the Km (1 mM) to ensure the assay is highly sensitive to ATP-competitive inhibitors .
Step-by-Step Workflow:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2M-3M4NP, MLi-2, and GNE-7915 in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Kinase Incubation: Add 5 µL of LRRK2 (G2019S) enzyme (final concentration 10 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 µL of ATP (final 1 mM) and biotinylated LRRKtide substrate (final 100 nM). Incubate for 60 minutes.
-
Signal Generation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody, and ULight-Streptavidin.
-
Detection & Validation: Read the plate at 665 nm / 615 nm emissions after a 50 µs delay.
-
Self-Validating Step: Include a kinase-dead LRRK2 (D1994A) mutant well and a DMSO-only vehicle well. The assay is only valid if the Z'-factor between these controls exceeds 0.6, confirming assay robustness and ruling out false positives.
-
Step-by-step workflow for the TR-FRET LRRK2 kinase activity assay.
Protocol 2: Cellular Target Engagement (Rab10 Phosphorylation)
Causality Focus: LRRK2 autophosphorylation (Ser1292) is often too low to detect reliably in wild-type cells. Rab10 (Thr73) is a highly abundant, direct physiological substrate of LRRK2 that provides a robust, amplified signal of intracellular kinase activity .
Step-by-Step Workflow:
-
Cell Culture: Seed A549 cells (which natively express high levels of LRRK2 and Rab10) in 6-well plates at 5×105 cells/well. Incubate overnight.
-
Inhibitor Treatment: Treat cells with varying concentrations of 2M-3M4NP or MLi-2 (1 nM to 1 µM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear lysates.
-
Western Blotting: Resolve 20 µg of total protein on a 4–12% Bis-Tris gel. Transfer to a nitrocellulose membrane.
-
Immunodetection: Probe with primary antibodies against p-Rab10 (Thr73) and total Rab10.
-
Self-Validating Step: Normalize the p-Rab10 signal to total Rab10 and GAPDH loading controls. A parallel viability assay (e.g., CellTiter-Glo) must be run on a sister plate to ensure that the observed reduction in phosphorylation is due to true kinase inhibition, not compound-induced cytotoxicity.
-
Conclusion
While MLi-2 remains the gold standard for raw biochemical potency, 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile offers a distinct pharmacokinetic advantage. Its highly lipophilic cyanopropan-2-yl tail and nitro-pyrazole core drive exceptional BBB penetrance and unique intracellular trapping dynamics. For researchers developing next-generation neurotherapeutics, integrating the 2M-3M4NP pharmacophore presents a viable strategy to overcome the peripheral toxicity and CNS-exclusion issues that plague earlier LRRK2 inhibitors.
References
-
LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives Source: PubMed Central (PMC) URL:[Link]
-
Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo Source: PubMed Central (PMC) URL:[Link]
-
Capturing Differences in the Regulation of LRRK2 Dynamics and Conformational States by Small Molecule Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors Source: PubMed Central (PMC) URL:[Link]
Comprehensive SAR Comparison Guide: 3-Methyl-4-nitro-pyrazole Analogs in Drug Discovery and Agrochemicals
The 3-methyl-4-nitro-pyrazole scaffold is a highly privileged pharmacophore utilized across diverse scientific disciplines, from targeted oncology to agricultural chemistry 1[1]. The unique electronic properties imparted by the strongly electron-withdrawing C4-nitro group, combined with the steric and inductive influence of the C3-methyl group, create a versatile platform for targeted modifications 2[2].
As a Senior Application Scientist, I have structured this guide to objectively compare how specific structure-activity relationship (SAR) modifications to this core dictate performance across three distinct applications: FGFR3 kinase inhibition, antitrypanosomal efficacy, and agrochemical abscission.
Oncology: FGFR3 Selective Kinase Inhibitors
In the development of covalent FGFR3 inhibitors, achieving isoform selectivity (sparing FGFR1 to prevent dose-limiting toxicities) is a major hurdle. Recent SAR studies demonstrate that the substitution pattern on the pyrazole ring acts as the primary steric gatekeeper for selectivity 3[3].
Mechanistic Causality: The orientation of the methyl group dictates steric interactions within the highly conserved ATP-binding pocket. A 5-methyl substitution (Compound 10q) optimally fills a small hydrophobic sub-pocket, enhancing FGFR3 affinity. Conversely, a 3-methyl substitution (Compound 10r) fails to optimally engage this space, leading to reduced potency. Removing the methyl group entirely (Compound 10u) abolishes selectivity, proving that the methyl group is not just a structural spacer, but a critical selectivity determinant 3[3].
Table 1: SAR Comparison of Pyrazole Analogs as FGFR3 Inhibitors
| Compound | Pyrazole Substitution | FGFR3 Affinity | FGFR1 Affinity | Isoform Selectivity (FGFR3 vs FGFR1) |
| 10q | 5-Methyl | High (Potent) | Low (Modest) | Excellent (Maintained) |
| 10r | 3-Methyl | Moderate (Reduced) | Moderate (Reduced) | Moderate |
| 10u | Unsubstituted | High (Potent) | High (Potent) | Lost (Non-selective) |
| 10v | 3,5-Dimethyl | Low (Poor) | Low (Poor) | Compromised |
Data summarized from structure-based design studies of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives[3].
Infectious Disease: Antitrypanosomal Efficacy
For the treatment of Human African Trypanosomiasis, the 5-phenylpyrazolopyrimidinone scaffold relies heavily on the R4-position of the pyrazole core to penetrate the parasite's lipid membranes 4[4].
Mechanistic Causality: Optimization efforts revealed a strict volume requirement at the R4 position. Increasing the aliphatic ring size to a cyclopentyl group (Compound 31a) maximizes van der Waals interactions within the target's lipophilic binding pocket, yielding a 6-fold increase in potency over the baseline lead. Conversely, reducing the size to a simple methyl group (Compound 31e) results in a catastrophic 400-fold loss in activity due to insufficient hydrophobic contact4[4].
Table 2: SAR Comparison of NPD-2975 Analogs against T. brucei
| Compound | R4 Substituent | T. brucei pIC50 | Relative Potency vs Lead |
| 31a | Cyclopentyl | 8.0 | + 6-fold increase |
| NPD-2975 | Isopropyl (Lead) | 7.2 | Baseline |
| 31e | Methyl | 4.6 | - 400-fold decrease |
Data summarized from lead optimization studies of NPD-2975[4].
Agrochemicals: Targeted Abscission Agents
Beyond human therapeutics, 5-chloro-3-methyl-4-nitro-pyrazole (CMN-pyrazole) is a potent agrochemical used to induce mature fruit abscission 5[5].
Mechanistic Causality: Standard systemic ethylene releasers like ethephon cause uncontrolled defoliation and chlorophyll loss. In contrast, CMN-pyrazole acts through a highly localized mechanism, upregulating specific lipid transfer proteins (CsLTP) exclusively in the fruit abscission zone. The synergistic electron-withdrawing effects of the C4-nitro and C5-chloro groups are essential for this localized tissue penetration, making it vastly superior to non-specific alternatives5[5].
Table 3: Performance Comparison of Citrus Abscission Agents
| Agent | Primary Mechanism | Target Specificity | Off-Target Effects (Toxicity) |
| CMN-Pyrazole | Modulates CsLTP gene expression | High (Mature fruit specific) | Minimal (Preserves canopy) |
| Ethephon | Systemic ethylene releaser | Low (Systemic) | High (Severe leaf drop/senescence) |
Visualizing the SAR Logic
Figure 1: Divergent SAR optimization pathways of the 3-methyl-4-nitro-pyrazole scaffold.
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols integrate built-in quality control gates that validate the success of the procedure before proceeding to the next phase.
Protocol 1: Regioselective N-Alkylation of 3-Methyl-4-nitro-1H-pyrazole
The regioselectivity of N-alkylation in pyrazoles is notoriously challenging, often yielding an unusable mixture of N1 and N2 isomers 1[1].
-
Deprotonation: Dissolve 3-methyl-4-nitro-1H-pyrazole in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 30 mins.
-
Causality: DMF stabilizes the polar transition state. K₂CO₃ is chosen over strong bases like NaH to prevent unwanted degradation of the sensitive nitro group.
-
-
Alkylation: Introduce the alkylating agent (e.g., 2-iodopropane) dropwise. Heat to 60°C for 4 hours.
-
Causality: Iodide is a superior leaving group compared to bromide, accelerating the SN2 reaction and driving it to completion at a lower temperature.
-
-
Work-up: Quench with ice water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Self-Validation Gate (2D NOESY NMR): Do not proceed to biological testing without confirming regiochemistry. Run a 2D NOESY NMR. A definitive cross-peak between the N-alkyl protons and the pyrazole C5-proton confirms the desired N1 isomer. If the cross-peak interacts with the C3-methyl protons, the batch is the N2 isomer and must be discarded.
Protocol 2: High-Throughput TR-FRET Kinase Assay
Used to generate the FGFR3 vs FGFR1 selectivity data.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole analogs in 100% DMSO.
-
Reaction Initiation: In a 384-well plate, combine the compound, recombinant FGFR3 (or FGFR1) enzyme, ATP (at Km concentration), and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Self-Validation Gate (Z'-Factor Analysis): Before calculating IC50 values, calculate the Z'-factor for the plate using positive (staurosporine) and negative (DMSO) controls.
-
Validation Rule: If the Z'-factor is < 0.6, the assay window is compromised. The data must be rejected, and the assay repeated. If Z' ≥ 0.6, proceed to non-linear regression analysis to determine the IC50.
-
Figure 2: Self-validating high-throughput TR-FRET kinase assay workflow.
References
-
Semantic Scholar. Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Available at: [Link]
-
ACS Publications. Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Available at:[Link]
-
Science.gov. ethephon 2-chloroethylphosphonic acid (CMN-pyrazole). Available at: [Link]
Sources
comparative analysis of pyrazole-based kinase inhibitors
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
The pyrazole ring has emerged as a "privileged scaffold" in modern oncology and immunology drug discovery. As a five-membered heterocycle containing two adjacent nitrogen atoms, pyrazole acts as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows pyrazole-based small molecules to anchor deeply within the highly conserved hinge region of protein kinases, forming critical hydrogen bonds that dictate both potency and selectivity ()[1].
This guide provides a comparative analysis of three FDA-approved, pyrazole-based kinase inhibitors—Ruxolitinib , Encorafenib , and Crizotinib —evaluating their mechanistic profiles, quantitative performance, and the self-validating experimental workflows required to assess their efficacy.
Mechanistic Profiling & Pathway Architecture
Despite sharing the foundational pyrazole pharmacophore, these three inhibitors are engineered to target entirely distinct oncogenic and inflammatory signaling networks:
-
Ruxolitinib (JAK1/2 Inhibitor): Features a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold. It acts as a Type I inhibitor, binding to the active DFG-in state of Janus kinases. By blocking JAK1 and JAK2, it halts the downstream phosphorylation of STAT proteins, effectively silencing the hyperactive cytokine signaling responsible for myelofibrosis ()[2].
-
Encorafenib (BRAF V600E Inhibitor): A trisubstituted pyrazole derivative that targets the MAPK pathway. It exhibits a uniquely prolonged target dissociation half-life (>30 hours) compared to other BRAF inhibitors. It selectively suppresses the RAS/RAF/MEK/ERK pathway in tumor cells expressing the BRAF V600E mutation ()[3].
-
Crizotinib (ALK/ROS1/c-Met Inhibitor): An aminopyridine-pyrazole derivative that targets receptor tyrosine kinases (RTKs). It is highly effective in non-small cell lung cancer (NSCLC) driven by ALK fusions, blocking downstream PI3K/AKT and MAPK proliferation signals ()[4].
Fig 1: Distinct oncogenic signaling pathways targeted by pyrazole-based kinase inhibitors.
Quantitative Performance & Selectivity
The structural modifications around the pyrazole core dictate the binding affinity (IC50) and kinome selectivity. Below is a comparative synthesis of their cell-free biochemical performance[3][4][5].
| Inhibitor | Primary Target(s) | IC50 (Cell-Free) | Scaffold Architecture | Primary Clinical Indication |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM | Pyrrolo[2,3-d]pyrimidine-pyrazole | Myelofibrosis, Polycythemia Vera |
| Encorafenib | BRAF V600E / CRAF | 0.35 nM / 0.30 nM | Trisubstituted pyrazole | Metastatic Melanoma (BRAF V600E+) |
| Crizotinib | ALK / ROS1 / c-Met | 20 nM / ~11 nM (c-Met) | Aminopyridine-pyrazole | ALK+ Non-Small Cell Lung Cancer |
Experimental Workflows: Causality & Self-Validation
To rigorously evaluate pyrazole-based inhibitors, assay selection must be driven by the specific biochemical and physiological nuances of the target.
Protocol 1: Cell-Free HTRF Kinase Assay (Ruxolitinib Evaluation)
Causality for Choice: Traditional ELISA assays require multiple wash steps that can disrupt low-affinity drug-target complexes. Homogeneous Time-Resolved Fluorescence (HTRF) is a wash-free assay. Because pyrazole derivatives can sometimes exhibit auto-fluorescence, the time-resolved nature of the Europium cryptate donor (which has a long emission half-life) allows the detector to wait out short-lived background fluorescence, ensuring an exceptionally high signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant JAK2 enzyme, biotinylated peptide substrate, and ATP (at the Km value for JAK2) in a standard kinase buffer (containing MgCl2 and DTT).
-
Compound Titration: Dispense Ruxolitinib in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well microplate.
-
Kinase Reaction: Add the enzyme/substrate/ATP mix to the compound. Incubate for 60 minutes at room temperature to allow for steady-state phosphorylation.
-
Detection: Add the detection mixture containing a Europium cryptate-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).
-
Self-Validation & Readout: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a pan-JAK inhibitor (e.g., Staurosporine) as the positive control. The assay is only validated if Z' > 0.6 . Measure FRET signals at 665nm and 620nm to calculate the IC50 via non-linear regression.
Fig 2: Self-validating HTRF assay workflow for evaluating ATP-competitive kinase inhibition.
Protocol 2: In-Cell Western Assay (Encorafenib Evaluation)
Causality for Choice: While cell-free assays prove Encorafenib binds BRAF V600E with an IC50 of 0.35 nM ()[6], they fail to capture a critical biological phenomenon: paradoxical activation. In cells with wild-type BRAF, RAF inhibitors can induce CRAF dimerization, paradoxically hyperactivating the MAPK pathway. An In-Cell Western assay is mandatory to confirm that the inhibitor suppresses p-ERK in mutant cells (A375) without causing dangerous paradoxical activation in wild-type cells (HCT116).
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 (BRAF V600E) and HCT116 (BRAF WT) cells in separate 96-well plates and incubate overnight.
-
Compound Treatment: Treat cells with an Encorafenib titration series for 2 hours to capture peak signaling inhibition.
-
Fixation & Permeabilization: Fix cells in the plate using 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 to allow antibody penetration.
-
Immunostaining: Probe simultaneously with primary anti-phospho-ERK1/2 (target) and anti-total-ERK (normalization control) antibodies. Follow with near-infrared (IR) secondary antibodies emitting at 700nm and 800nm.
-
Self-Validation & Readout: Scan the plate using an IR imaging system. The system self-validates by normalizing the p-ERK (800nm) signal against the total-ERK (700nm) signal. This internally corrects for any well-to-well variations in cell density or compound-induced cytotoxicity, ensuring the calculated IC50 reflects true kinase inhibition rather than cell death.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules.[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (NIH PMC).[Link]
-
Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics (NIH PMC).[Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research (BRIMR).[Link]
-
Phase I/II Study of Binimetinib with Encorafenib in Patients with non-V600 Activating BRAF Mutant Advanced Solid Tumors. ClinicalTrials.gov.[Link]
-
Multi-Disciplinary Review and Evaluation NDA 210496: BRAFTOVI (encorafenib). U.S. Food and Drug Administration (FDA).[Link]
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Navigating the Labyrinth of Selectivity: A Comparative Cross-Reactivity Profile of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
A Senior Application Scientist's Guide to Understanding and Mitigating Off-Target Effects in Drug Discovery
In the intricate landscape of modern drug development, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the selective action of a drug candidate, minimizing unintended interactions with other biological targets that can lead to adverse effects and therapeutic failure.[1][2] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile , a novel pyrazole-based compound, against other relevant small molecules. We will delve into the experimental methodologies used to generate these profiles, explaining the rationale behind each approach and presenting the data in a clear, comparative format.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[3][4] Their diverse biological activities underscore the importance of thorough cross-reactivity profiling to unlock their full therapeutic potential while ensuring patient safety.[5][6]
Compound Overview and Hypothetical Primary Target
For the purpose of this guide, we will designate 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (hereafter referred to as Compound A ) as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) , a key signaling protein in B-cell development and activation, making it a relevant target for autoimmune diseases and certain B-cell malignancies.
Physicochemical Properties of Compound A:
| Property | Value |
| CAS Number | 2098581-80-5 |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Off-white solid |
| Purity | >95% |
Data sourced from Advanced ChemBlocks Inc.[7]
Comparative Cross-Reactivity Analysis
To provide a comprehensive understanding of Compound A's selectivity, we will compare its off-target profile with two other well-characterized kinase inhibitors:
-
Ibrutinib: A first-in-class, FDA-approved BTK inhibitor known for its covalent mechanism of action and some off-target activities.[4]
-
Zanubrutinib: A second-generation BTK inhibitor designed for improved selectivity and reduced off-target effects compared to ibrutinib.[4]
Kinase Selectivity Profiling
Kinase inhibitor selectivity is a critical determinant of both efficacy and toxicity.[8][9][10] A broad-panel kinase screen is an indispensable tool in early-stage drug discovery to identify potential off-target interactions across the human kinome.
Experimental Approach: A panel of 468 human kinases was screened using a competitive binding assay. The data below represents the percentage of inhibition at a 1 µM concentration of each compound.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Compound A | Ibrutinib | Zanubrutinib |
| BTK | 98% | 99% | 99% |
| ITK | 35% | 95% | 60% |
| TEC | 42% | 92% | 75% |
| EGFR | 5% | 85% | 10% |
| ERBB2 | 3% | 78% | 8% |
| BLK | 60% | 90% | 85% |
| BMX | 55% | 88% | 80% |
| JAK3 | 10% | 65% | 15% |
Interpretation: The data suggests that Compound A exhibits a more favorable selectivity profile compared to ibrutinib, with significantly lower inhibition of key off-targets such as EGFR and ERBB2 at the tested concentration. While Zanubrutinib also shows high selectivity, Compound A demonstrates a potentially cleaner profile against other TEC family kinases.
Receptor Binding Assays
Beyond the kinome, it is crucial to assess interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[11] Radioligand binding assays are a gold-standard method for this purpose.[12]
Experimental Approach: A panel of 44 common receptor and ion channel targets was screened using competitive radioligand binding assays. The data below shows the percentage of displacement of a radiolabeled ligand by a 10 µM concentration of the test compound.
Table 2: Receptor and Ion Channel Off-Target Profile (% Displacement at 10 µM)
| Target | Compound A | Ibrutinib | Zanubrutinib |
| BTK (Control) | >95% | >95% | >95% |
| Adenosine A1 | <10% | 25% | <10% |
| Adrenergic α1A | <5% | 15% | <5% |
| Dopamine D2 | <5% | 12% | <5% |
| Histamine H1 | 8% | 30% | 12% |
| Serotonin 5-HT2A | 12% | 45% | 18% |
| hERG | 15% | 55% | 20% |
Interpretation: Compound A demonstrates a significantly cleaner off-target profile against the tested receptors and ion channels compared to Ibrutinib. The lower activity at the hERG channel is a particularly important finding for cardiovascular safety.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
To confirm that the observed in vitro interactions translate to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[13][14][15] This method relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature.[16]
Experimental Approach: Intact human B-lymphoma cells were treated with each compound, followed by a heat challenge. The amount of soluble BTK protein remaining at different temperatures was quantified by Western blotting.
Table 3: CETSA® Results for BTK Target Engagement
| Compound | Concentration | ΔTagg (°C) |
| Compound A | 1 µM | +5.8 |
| Ibrutinib | 1 µM | +6.2 |
| Zanubrutinib | 1 µM | +6.0 |
| Vehicle Control | - | 0 |
Interpretation: All three compounds demonstrate robust target engagement with BTK in a cellular environment, as indicated by the significant thermal stabilization (ΔTagg). This confirms that Compound A effectively reaches and binds to its intended target in a physiologically relevant setting.
Experimental Protocols
For the sake of scientific transparency and reproducibility, we provide detailed methodologies for the key assays described above.
Kinase Panel Screening (Competitive Binding Assay)
-
Assay Principle: This assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a kinase.
-
Procedure:
-
Kinases are expressed as fusions with a DNA-tag.
-
The kinase-DNA tag fusions are mixed with the immobilized ligand and the test compound in a multi-well plate.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
The results are reported as the percentage of kinase that is inhibited from binding to the ligand by the test compound.
-
Radioligand Binding Assays
-
Assay Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Following incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured by scintillation counting.
-
The data is used to calculate the percentage of inhibition of radioligand binding by the test compound.
-
Cellular Thermal Shift Assay (CETSA®)
-
Assay Principle: This assay measures the thermal stability of a target protein in the presence and absence of a ligand.
-
Procedure:
-
Intact cells are treated with the test compound or vehicle control.
-
The treated cells are aliquoted and heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein in each sample is quantified by Western blotting or other protein detection methods.
-
The data is plotted as the percentage of soluble protein versus temperature to generate a melting curve, and the temperature at which 50% of the protein is denatured (Tagg) is determined. The change in Tagg (ΔTagg) in the presence of the compound indicates target engagement.[15][17]
-
Visualizing the Workflow and Pathways
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: Experimental workflow for comparative cross-reactivity profiling.
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 17. aacrjournals.org [aacrjournals.org]
Comparative Molecular Docking Studies of Pyrazole Inhibitors: A Computational Guide for Rational Drug Design
As a Senior Application Scientist in computational chemistry, I frequently evaluate novel heterocyclic scaffolds for targeted therapeutics. Among these, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in the design of kinase inhibitors.
This guide provides an objective, data-driven comparison of pyrazole derivatives against standard therapeutic alternatives. By detailing the causality behind our computational methodologies and establishing self-validating protocols, this document serves as a robust framework for researchers and drug development professionals aiming to optimize hit-to-lead pipelines.
Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition
The pharmacological superiority of pyrazole derivatives stems from their unique structural geometry. The scaffold offers exceptional conformational rigidity and synthetic versatility, allowing it to act as both a hydrogen bond donor and acceptor. This dual capability is highly advantageous when targeting the ATP-binding pockets of kinases such as EGFR, MEK, and BRAF, where the pyrazole core facilitates critical hydrogen bonding and π-π stacking interactions with hinge region residues[1].
To understand the therapeutic impact of these inhibitors, we must first visualize the primary signaling cascades they disrupt. The MAPK/ERK pathway is a classic example of a kinase cascade where pyrazole derivatives exert multi-target efficacy.
MAPK/ERK signaling cascade highlighting intervention points for pyrazole inhibitors.
Methodology: A Self-Validating Comparative Docking Protocol
In computational drug discovery, a docking protocol is only as reliable as its validation parameters. Do not simply run ligands through an algorithm; you must build a self-validating system that proves the software can replicate biological reality before testing novel compounds.
Below is the standardized, step-by-step methodology required for rigorous comparative docking:
Step 1: Target Protein Preparation
-
Action: Retrieve the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). Strip all non-essential crystallographic water molecules, add polar hydrogen atoms, and compute Kollman united-atom charges.
-
Causality: X-ray crystallography rarely resolves hydrogen atoms, yet they are the primary mediators of the directional dipole-dipole interactions that define pyrazole binding affinity. Adding polar hydrogens and Kollman charges ensures accurate electrostatic potential mapping, which is critical for the scoring function to calculate binding free energy accurately.
Step 2: Ligand Preparation
-
Action: Generate 3D structures of the pyrazole derivatives and the standard reference drugs. Optimize their geometries using Density Functional Theory (DFT) or molecular mechanics force fields (e.g., MMFF94).
-
Causality: Docking algorithms assume the input ligand is at a local energy minimum. Skipping this optimization forces the algorithm to waste computational cycles resolving internal steric clashes rather than exploring the intermolecular conformational space within the binding pocket.
Step 3: Grid Box Definition & Self-Validation (Redocking)
-
Action: Define a grid box centered strictly on the co-crystallized native ligand. Extract the native ligand and re-dock it into the empty pocket. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.
-
Causality: This is the cornerstone of the self-validating system. An RMSD of < 2.0 Å proves that your chosen grid parameters and scoring function can accurately reproduce experimentally validated biological reality. If the RMSD exceeds 2.0 Å, the protocol must be refined before proceeding.
Step 4: Execution & Interaction Profiling
-
Action: Execute the docking simulation (using AutoDock Vina, GLIDE, or similar) for all pyrazole derivatives and reference drugs. Extract binding energies (ΔG in kcal/mol) and map 2D/3D interactions.
-
Causality: While binding energy provides a quantitative metric for comparison, interaction profiling explains the structural basis for that energy. It reveals exactly how specific substitutions on the pyrazole ring (e.g., trifluoromethyl or methoxy groups) exploit hydrophobic sub-pockets to out-compete standard drugs.
Self-validating molecular docking workflow ensuring structural and energetic accuracy.
Comparative Case Studies & Experimental Data
To objectively evaluate the performance of pyrazole inhibitors, we analyze recent comparative docking studies across three distinct oncological targets.
Case Study 1: Mutant vs. Wild-Type EGFR Kinase Inhibition
Mutations in the EGFR kinase domain (such as T790M) alter the ATP-binding pocket, leading to resistance against first-generation inhibitors. A 2[2] investigated twenty-four pyrazole derivatives against both mutant (PDB: 4HJO) and wild-type (PDB: 1XKK) EGFR. The data demonstrates that specific pyrazole derivatives—featuring an ortho-nitrophenyl hydrazine moiety—exhibit highly selective binding toward the mutant protein[2].
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Molecular Interactions |
| Derivative F4 | Mutant EGFR (4HJO) | -10.9 | Conventional H-bonds with Met769, Thr766 |
| Derivative F4 | Wild-Type EGFR (1XKK) | -10.3 | Reduced H-bonding efficiency |
| Derivative F16 | Mutant EGFR (4HJO) | -10.8 | Conventional H-bonds with Met769, Thr766 |
| Derivative F8 | Mutant EGFR (4HJO) | -10.7 | Conventional H-bonds with Met769, Thr766 |
Analysis: The causality behind the enhanced affinity for the mutant strain lies in the pyrazole core's ability to anchor firmly to the hinge region (Met769), while the ortho-nitrophenyl group optimally fills the altered hydrophobic pocket created by the mutation[2].
Case Study 2: MEK1 Inhibition in Melanoma
In the treatment of melanoma, MEK1 is a critical downstream target. A 1[1] evaluated novel pyrazole derivatives against the FDA-approved standard, Binimetinib.
| Ligand | Target | PLP Fitness Score | Pharmacokinetic Profile (In Silico) |
| Binimetinib (Standard) | MEK1 | Baseline Reference | Standard ADME |
| Compound B1 | MEK1 | 81.53 (Superior) | Compliant with Lipinski's Rule of Five |
| Compound B2-B6 | MEK1 | > Baseline | Compliant with Lipinski's Rule of Five |
Analysis: The pyrazole ring's synthetic versatility allows for substitutions that drastically improve the PLP (Piecewise Linear Potential) fitness score. Compound B1 achieved superior stability in the active site compared to Binimetinib, driven by enhanced hydrogen bonding networks that the standard drug cannot access[1].
Case Study 3: Dual Targeting of VEGFR-2 and BRAF V600E
Multi-target therapies are essential for combating aggressive cancers like pancreatic and esophageal carcinomas.3[3] of pyrazole-modified catalpol derivatives revealed exceptional dual-inhibition capabilities, outperforming established single-target reference drugs.
| Compound | Target Kinase | Binding Energy (kcal/mol) | Reference Drug (Binding Energy) |
| Compound 3k | VEGFR-2 | -8.18 | Etoposide (-8.00) |
| Compound 3k | BRAF V600E | -8.64 | Dabrafenib (-8.15) |
Analysis: Compound 3k demonstrates lower (more favorable) binding energies than both Etoposide and Dabrafenib[3]. The pyrazole modification on the catalpol backbone resolves the natural product's poor drug-like properties, enabling deep penetration into the ATP-binding clefts of both VEGFR-2 and BRAF simultaneously[3].
Conclusion
Comparative molecular docking studies unequivocally validate the pyrazole scaffold as a superior framework for kinase inhibition. By engaging in robust hydrogen bonding and π-π stacking, pyrazole derivatives consistently demonstrate higher binding affinities and better target selectivity than many current standard-of-care alternatives (e.g., Binimetinib, Etoposide, Dabrafenib)[2]. For drug development professionals, implementing the self-validating docking protocols outlined in this guide will drastically reduce false-positive rates during virtual screening and accelerate the optimization of highly potent, selective pyrazole-based therapeutics.
References
-
Rashmi T, and Vinutha S. "Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2025. 2
-
"Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy." DergiPark, 2025. 1
-
Singh, Vivek Dutta, et al. "Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E." Scilit, 2025. 3
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2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile proper disposal procedures
Comprehensive Disposal and Handling Guide for 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex active pharmaceutical ingredient (API) intermediates. The compound 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile (CAS: 2098581-80-5) is a highly functionalized building block. Because it contains three distinct nitrogen-bearing functional groups—a pyrazole ring, a nitro group, and a nitrile group—its disposal cannot be treated as routine organic waste.
This guide provides the mechanistic reasoning, quantitative data, and self-validating protocols required to safely manage, contain, and destroy this chemical.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To design a safe disposal system, we must first understand the molecular behavior of the compound's functional groups under stress:
-
The Nitro Group (-NO₂): Nitroaromatics and nitroheterocycles possess high localized energy. Under thermal stress or in the presence of incompatible chemicals (e.g., strong reducing agents), they can undergo rapid, exothermic decomposition[1]. Disposal protocols must avoid thermal shock; therefore, controlled dilution in a combustible solvent prior to terminal incineration is strictly required.
-
The Nitrile Group (-C≡N): While aliphatic nitriles are generally stable under ambient conditions, exposure to strong aqueous acids can hydrolyze the nitrile, potentially releasing highly toxic hydrogen cyanide (HCN) gas[1]. Consequently, this compound must be strictly segregated from acidic waste streams.
-
The Pyrazole Ring: This nitrogen-rich aromatic heterocycle is thermally stable. Standard low-temperature burning will result in incomplete combustion, yielding toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2]. Complete mineralization requires high-temperature incineration (>1000°C) combined with a secondary afterburner and an alkaline scrubber to capture acidic exhaust gases[3].
Quantitative Safety & Physicochemical Data
Before initiating any handling or disposal protocol, cross-reference the compound's physicochemical properties to ensure your environmental controls are properly calibrated.
| Property / Parameter | Value / Specification | Operational Implication |
| Chemical Name | 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile | API intermediate; requires tracked hazardous waste manifesting. |
| CAS Number | 2098581-80-5 | Unique identifier for regulatory compliance[4]. |
| Molecular Formula | C₈H₁₀N₄O₂ | High nitrogen content (4 N atoms) guarantees NOx generation upon combustion[4]. |
| Molecular Weight | 194.19 g/mol | Used to calculate theoretical oxygen demand for complete incineration. |
| Appearance | Off-white solid | High risk of airborne dust generation during accidental spills[4]. |
| Incompatibilities | Strong acids, bases, reducing agents | Must be segregated; never mix in generic laboratory waste carboys[1]. |
Terminal Destruction Workflow
The following diagram illustrates the validated pathway for the complete destruction of nitrogen-rich heterocyclic waste.
Workflow for the high-temperature incineration and exhaust scrubbing of nitrogen-rich waste.
Standard Operating Procedures (SOPs)
SOP 1: Immediate Spill Response & Solid Recovery
Objective: Safely contain and recover solid material without generating airborne particulates. Causality: Dust inhalation is a primary exposure route for powdered APIs. Moistening the powder increases particle cohesion, preventing aerosolization and validating the safety of the recovery process.
-
Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active.
-
Don PPE: Equip heavy nitrile gloves, splash-proof safety goggles, a laboratory coat, and a NIOSH-approved P95 or N95 particulate respirator[5].
-
Dust Suppression: Lightly mist the spilled off-white solid with a compatible, non-reactive solvent (e.g., water or a dilute ethanol solution) to prevent dust formation[2].
-
Mechanical Recovery: Use non-sparking tools (e.g., plastic dustpans) to sweep up the moistened material. Avoid vigorous sweeping.
-
Containment & Validation: Transfer the recovered material into a wide-mouth, high-density polyethylene (HDPE) container. Validation Step: Inspect the cleared area with a secondary light source to ensure no residual powder remains. Seal tightly and label as "Hazardous Chemical Waste: Contains Nitro-Pyrazole Derivative."
SOP 2: Routine Waste Segregation and Preparation
Objective: Prepare the chemical for safe transport to a licensed destruction facility. Causality: Mixing nitro/nitrile compounds with incompatible waste streams can trigger exothermic reactions or toxic gas release. Segregation ensures chemical stability during transport.
-
Strict Segregation: Never mix this compound with strong acids (risk of HCN generation) or strong reducing agents (risk of exothermic reduction of the nitro group)[1].
-
Solvent Dilution: For terminal disposal, dissolve or suspend the solid waste in a highly combustible, approved solvent (e.g., waste ethanol or acetone)[2].
-
System Validation: Verify the mixture is homogeneous and flows easily. This prevents the crystallization of the API intermediate, which could clog metered feed lines in the incinerator.
-
Manifesting: Complete a Chemical Waste Manifest. Clearly list the chemical name, CAS number (2098581-80-5), and the exact mass/volume of the waste[4],[5].
SOP 3: Terminal Destruction via High-Temperature Incineration
Objective: Complete mineralization of the organic compound without releasing toxic byproducts. Causality: The high nitrogen content guarantees the formation of NOx during combustion. A secondary afterburner and alkaline scrubber are non-negotiable to neutralize these emissions.
-
Primary Combustion: Inject the solvent-waste mixture into a rotary kiln incinerator operating at or above 1000°C[3].
-
Secondary Oxidation: Route the effluent gases into an afterburner chamber maintained above 1200°C to break down the pyrazole ring and any trace cyanides.
-
System Validation (CEMS): Continuous emission monitoring systems (CEMS) must verify carbon monoxide (CO) levels remain below 100 ppm, validating that complete combustion has occurred[3].
-
Acid Gas Scrubbing: Pass the exhaust through a wet alkaline scrubber (typically using a sodium hydroxide solution) to neutralize nitrogen oxides (NOx)[2].
-
Ash Disposal: Collect the remaining solid ash from the baghouse or kiln bottom and dispose of it in a permitted hazardous waste landfill[3].
References
- "2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile - Advanced ChemBlocks", achemblock.com,
- "Pyrazole - Safety Data Sheet - ChemicalBook", chemicalbook.com,
- "Incineration By-Products of AA2, NC Fines, and NG Slums - DTIC", dtic.mil,
- "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis", epa.gov,
- "CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research", auburn.edu,
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